Phenothiazine-10-propionitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenothiazin-10-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIIBWHOHWIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281406 | |
| Record name | 10-(2-Cyanoethyl)phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-80-2 | |
| Record name | Phenothiazine-10-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazine-10-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-(2-Cyanoethyl)phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Phenothiazine 10 Propionitrile
Classical and Modern Synthesis Approaches
The synthesis of Phenothiazine-10-propionitrile is primarily achieved through well-established nucleophilic addition reactions, with modern methodologies offering improvements in efficiency and environmental impact.
Cyanoethylation of Phenothiazine (B1677639) Precursors
The most traditional and widely cited method for synthesizing this compound is the cyanoethylation of the phenothiazine nucleus. dtic.milclockss.org This reaction involves the addition of the phenothiazine moiety across the double bond of acrylonitrile (B1666552). researchgate.net The process provides a direct and convenient route for introducing the propionitrile (B127096) group onto the nitrogen atom of the phenothiazine ring system. researchgate.net
This reaction is typically base-catalyzed. A common catalyst employed for the cyanoethylation of phenothiazine is Triton B (benzyltrimethylammonium hydroxide). researchgate.netutupub.fi The reaction proceeds by deprotonation of the N-H group of phenothiazine, creating a nucleophilic nitrogen that subsequently attacks the β-carbon of acrylonitrile. researchgate.net The resulting intermediate is then protonated to yield the final product, 3-(10H-phenothiazin-10-yl)propanenitrile. This method has been utilized not only for the parent phenothiazine but also for its derivatives, such as 2-chlorophenothiazine (B30676) and 2-trifluoromethylphenothiazine, to produce the corresponding 10-propionitrile compounds. growingscience.comd-nb.info The yields for this reaction are generally reported as good. growingscience.comd-nb.info For instance, the cyanoethylation of phenothiazine has been reported to produce β-(1-phenothiazy1)propionitrile in a 73% yield. growingscience.com
Michael Addition for 10-Propionitrile Phenothiazine Formation
The cyanoethylation reaction is a specific example of a broader class of reactions known as the Michael addition. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a related electron-poor alkene like acrylonitrile (the Michael acceptor). researchgate.net
In the context of this compound synthesis, the phenothiazine anion acts as the nucleophile. The electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the molecule, making the β-carbon electrophilic and susceptible to nucleophilic attack. The mechanism involves the attack of the deprotonated phenothiazine nitrogen at this β-position, leading to the formation of a new carbon-nitrogen bond and the generation of a resonance-stabilized carbanion, which is subsequently protonated to give the final product. researchgate.net This fundamental reaction pathway underscores the efficiency of forming the 10-propionitrile derivative from phenothiazine precursors.
Acylation Reactions Utilizing Related Phenothiazine Derivatives
An alternative, albeit less direct, synthetic strategy involves the acylation of phenothiazine. While not a primary route, it represents a valid multi-step pathway. This approach would begin with the N-acylation of phenothiazine using a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride. utupub.firesearch-solution.comgoogle.com This Friedel-Crafts-like reaction, typically conducted in a suitable solvent, yields an N-acylated intermediate, specifically 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. utupub.fi
This chlorinated intermediate possesses the necessary propyl chain attached to the nitrogen atom. The synthesis would then be completed by a nucleophilic substitution reaction, where the chlorine atom is displaced by a cyanide group (CN⁻). This cyanation step would convert the terminal chloro group into the desired nitrile functionality, yielding a compound structurally related to this compound, specifically an acylated version. To obtain the exact target compound, a final reduction step of the carbonyl group would be necessary. This multi-step process, while more complex than direct cyanoethylation, offers a modular approach to the synthesis.
Alternative Synthetic Pathways to Functionalized Phenothiazine Systems
Beyond direct cyanoethylation, modern organic synthesis offers a variety of methods for the functionalization of the phenothiazine core that could be adapted for the synthesis of complex derivatives. These methods often focus on creating carbon-carbon or carbon-heteroatom bonds at various positions on the phenothiazine ring, including the nitrogen at position 10.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to synthesize N-aryl phenothiazine derivatives. researchgate.net Similarly, Suzuki cross-coupling reactions have been used to create ferrocenyl functionalized phenothiazines. researchgate.net More recently, iron-catalyzed domino C-S/C-N cross-coupling reactions have emerged as an environmentally benign and efficient method for constructing the phenothiazine ring system itself from simpler precursors, which could then be functionalized. Other functionalization techniques include the Vilsmeier-Haack reaction to introduce formyl groups onto the aromatic rings of N-alkyl phenothiazines, which can then be used in subsequent transformations. While these methods are not typically used for the direct synthesis of the simple this compound, they represent powerful tools for creating more complex, functionalized phenothiazine systems built upon this core structure.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic methods for phenothiazine derivatives. These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents.
Ultrasound irradiation (sonication) has emerged as a valuable green chemistry tool in organic synthesis, including the preparation of phenothiazine derivatives. The application of ultrasound can significantly accelerate reaction rates and improve yields. This enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid—which generates localized high temperatures and pressures, leading to faster mass transfer and reaction kinetics.
While specific reports on the ultrasound-mediated synthesis of this compound are not prevalent, the technique has been successfully applied to analogous reactions. For example, ultrasound has been used to facilitate the Claisen-Schmidt condensation of N-alkyl-3-formylphenothiazine and the synthesis of various phenothiazine-based heterocyclic compounds. google.com In some cases, sonication has been shown to reduce reaction times from hours to mere minutes while maintaining or even improving product yields compared to conventional heating methods. Given its success in related phenothiazine chemistry, it is highly probable that applying ultrasound to the classical cyanoethylation of phenothiazine with acrylonitrile could provide a more rapid and energy-efficient pathway to this compound.
Interactive Data Tables
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Precursors | Key Reagents/Catalysts | Reaction Type | Reported Yield | Reference(s) |
| Cyanoethylation | Phenothiazine, Acrylonitrile | Triton B, Base | Michael Addition | 73% | growingscience.com |
| Cyanoethylation | 2-Chlorophenothiazine, Acrylonitrile | Base | Michael Addition | Good | d-nb.info |
| Acylation Pathway | Phenothiazine, 3-Chloropropionyl Chloride | - | Acylation | High Conversion | utupub.fi |
| Acylation Pathway | Acylated Intermediate, Cyanide Source | - | Nucleophilic Substitution | - | (Proposed) |
Table 2: Green Chemistry (Sonication) in Phenothiazine Synthesis
| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield Comparison | Reference(s) |
| Claisen-Schmidt Condensation | 24 hours | 2 minutes | Comparable (67% vs 74%) | |
| Heterocycle Synthesis | 8-10 hours (Reflux) | 30-45 minutes (Ultrasound) | Improved Yields with Ultrasound |
Phase Transfer Catalysis (PTC)
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for the synthesis of organic compounds. ijstr.orgrcsi.com This methodology is particularly useful for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to the other, thereby enabling the reaction to proceed. ijstr.org
In the context of phenothiazine chemistry, PTC has been successfully employed for the N-alkylation of the phenothiazine ring. For instance, a one-pot synthesis of 10-allyl-10H-phenothiazine derivatives can be achieved under PTC conditions. This process involves the N-alkylation of the phenothiazine substrate with 1,3-dibromopropane (B121459) at room temperature, followed by dehydrohalogenation of the resulting bromoalkyl chain at elevated temperatures in the presence of a concentrated base like sodium hydroxide (B78521). lew.ro Similarly, the synthesis of 10-propionitrile phenothiazine can be accomplished through the Michael addition of phenothiazine to acrylonitrile, a reaction that can be facilitated by a phase transfer catalyst like Triton B®. mdpi.comresearchgate.net
The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and less hazardous reagents. ijstr.org
Derivatization and Functionalization Strategies
The this compound scaffold can be readily modified at various positions to generate a diverse library of derivatives. These modifications can be broadly categorized into N-substitution reactions at the 10-position and modifications at other positions on the phenothiazine ring system.
N-Substitution Reactions at the 10-Position
The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for functionalization. The propionitrile group itself is a result of N-substitution and can be further transformed.
The nitrogen atom of the phenothiazine ring can be alkylated with a variety of alkylating agents. This is a common strategy to introduce different functional groups and modulate the properties of the resulting compounds. datapdf.com For instance, alkylation with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide has been reported for 3-methylphenothiazine. datapdf.com Halides are also frequently used as alkylating agents, often requiring a basic condensing agent such as sodium amide or alkali carbonates. datapdf.com The cyanoethylation of phenothiazine with acrylonitrile is a specific example of N-alkylation that yields β-(1-phenothiazinyl)propionitrile. datapdf.comdtic.mil
The resulting propionitrile group can be a precursor to other functionalities. For example, reduction of the nitrile group with reagents like lithium aluminum hydride (LAH) yields the corresponding 10-(3-aminopropyl)phenothiazine. sci-hub.se This amine can then undergo further reactions, such as another cyanoethylation. sci-hub.se
Table 1: Examples of N-Alkylation Reactions of Phenothiazine Derivatives
| Starting Material | Alkylating Agent | Product | Reference |
| Phenothiazine | Acrylonitrile | β-(10-Phenothiazinyl)propionitrile | datapdf.comdtic.mil |
| 3-Methylphenothiazine | Dimethyl sulfate | 10-Methyl-3-methylphenothiazine | datapdf.com |
| Phenothiazine | 1,3-Dibromopropane | 10-(3-Bromopropyl)phenothiazine | lew.ro |
| 10H-1,8-Diazaphenothiazine | Benzyl chloride | 10-Benzyl-1,8-diazaphenothiazine | nih.gov |
The introduction of a carbonyl chloride group at the 10-position of the phenothiazine ring opens up a versatile route for the synthesis of a wide range of amide and ester derivatives through nucleophilic acyl substitution. Phenothiazine-10-carbonyl chloride can be synthesized by reacting phenothiazine with phosgene (B1210022) or a safer alternative like triphosgene.
Another approach involves a two-step process starting with the reaction of phenothiazine with chloroacetyl chloride to form N-(chloroacetyl)phenothiazine, which is then converted to the carbonyl chloride. This reactive intermediate can then be reacted with various nucleophiles to generate diverse derivatives. For example, 2-propionyl-10H-phenothiazine-10-carbonyl chloride is a commercially available derivative that can be used for further synthesis. anaxlab.com
The nitrogen at the 10-position can be acylated using acyl chlorides or anhydrides. For example, phenothiazine reacts with acetyl chloride in the presence of a Lewis acid like aluminum chloride to yield 10-acetylphenothiazine (B156027). datapdf.com This N-acylated product can then undergo further reactions, such as Friedel-Crafts acylation at other positions of the phenothiazine ring. datapdf.com
Reaction of phenothiazine with a mixture of cyanoacetic acid and acetic anhydride (B1165640) leads to the formation of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile. rsc.orggrowingscience.com This compound contains both a carbonyl group and a cyano group, offering multiple sites for further chemical transformations. rsc.org
Modifications at other positions (e.g., C-2, C-3, C-7)
Besides the N-10 position, the phenothiazine ring can be functionalized at various carbon positions, most commonly at C-2, C-3, and C-7. These modifications are often achieved through electrophilic substitution reactions.
Direct substitution on the phenothiazine nucleus can be achieved through methods such as nitration, halogenation, mercuration, metalation, and Friedel-Crafts acylation. datapdf.com For instance, bromination of phenothiazine with bromine in acetic acid yields 3,7-dibromophenothiazine. mdpi.comlew.ro
The presence of an activating or deactivating group at the 10-position influences the regioselectivity of these substitutions. For example, 10-acetylphenothiazine undergoes Friedel-Crafts acylation with acetyl chloride to give 2,10-diacetylphenothiazine and 2,8,10-triacetylphenothiazine. datapdf.com The cyanoethyl group at the 10-position can also direct further substitutions. For example, 3,7-dibromo-10H-phenothiazine can be cyanoethylated to give 3-(3,7-dibromo-10H-phenothiazin-10-yl)propanenitrile. mdpi.com This dibrominated derivative can then undergo Suzuki coupling reactions with various boronic acids to introduce aryl or heteroaryl groups at the 3 and 7 positions. mdpi.com
Hydrolysis of the nitrile group in β-10-phenothiazylpropionitrile derivatives can yield the corresponding propionic acids, which serve as intermediates for further derivatization. dtic.mil
Formation of Fused Heterocyclic Compounds
This compound can be a precursor for the synthesis of more complex heterocyclic systems. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used in cyclization reactions. dtic.mil More directly, treatment of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile, a related derivative, with carbon disulfide leads to the formation of a dimercaptoacrylonitrile intermediate. researchgate.netrsc.orgrsc.orgrsc.org This intermediate can then be reacted with various reagents to afford novel fused heterocyclic compounds. researchgate.netrsc.orgrsc.orgrsc.org This highlights the potential of the propionitrile moiety to be transformed into a reactive intermediate capable of participating in the construction of fused ring systems. The synthesis of fused heterocyclic compounds is a significant area of research due to their wide range of applications. sioc-journal.cn
Synthesis of Bis-Phenothiazine Derivatives
The synthesis of molecules containing two or more phenothiazine units, often referred to as bis-phenothiazine derivatives, is of interest for applications in materials science. lew.ro While the direct coupling of this compound to form a bis-phenothiazine is not described, the functional groups present in its derivatives can be utilized for this purpose. For example, a phenothiazine derivative with a reactive group at a specific position could be coupled with another phenothiazine unit. The Suzuki coupling reaction, as mentioned earlier, is a common method to connect two aryl units, and could be employed to link two phenothiazine rings together, provided they are appropriately functionalized with a halogen and a boronic acid or ester.
Reaction Mechanisms and Kinetics
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org In the context of this compound, this reaction becomes relevant after the conversion of the nitrile group to a carboxylic acid or an acyl chloride. For instance, phenothiazine-10-carbonyl chloride, which can be synthesized from phenothiazine, readily undergoes nucleophilic acyl substitution with various nucleophiles like amines and alcohols to form amides and esters, respectively. The reaction proceeds through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the leaving group (in this case, the chloride ion). masterorganicchemistry.comlibretexts.org The reactivity of the acyl derivative is a key factor, with acyl chlorides being highly reactive.
Pericyclic Reactions (e.g., aza-Claisen and Cope sigmatropic rearrangements)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu The aza-Claisen and Cope rearrangements are types of lew.rolew.ro-sigmatropic rearrangements. stereoelectronics.orgmasterorganicchemistry.com
Studies on 10-allyl-10H-phenothiazine derivatives have shown that they can undergo thermally induced pericyclic rearrangements. lew.roresearchgate.net Theoretical calculations suggest that an aza-Claisen rearrangement can occur, leading to the formation of 1-allyl-10H-phenothiazine. lew.roresearchgate.net This reaction is believed to be under kinetic control. lew.roresearchgate.net Subsequently, a Cope rearrangement of the 1-allyl intermediate can take place to form the thermodynamically more stable 3-allyl-10H-phenothiazine. lew.roresearchgate.net The Cope rearrangement is a lew.rolew.ro-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com While these studies were not performed directly on this compound, they demonstrate the potential for such pericyclic reactions to occur in appropriately substituted phenothiazine systems. The propionitrile group itself does not directly participate in these rearrangements, but the phenothiazine ring system is capable of undergoing these transformations.
Analytical Confirmation and Structural Elucidation of Synthesized Compounds
The definitive identification and structural verification of synthesized compounds, such as this compound and its derivatives, rely on a combination of modern analytical techniques. Spectroscopic and elemental analyses are fundamental to confirming the molecular structure and purity of these compounds.
Spectroscopic Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural analysis of this compound and related molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of phenothiazine derivatives.
In the case of 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile, a derivative of this compound, the ¹H NMR spectrum shows distinct signals corresponding to the protons in the molecule. researchgate.net For instance, the aromatic protons appear as doublets and doublets of doublets in the range of δ 6.8-7.4 ppm. researchgate.net The methylene (B1212753) protons of the propionitrile side chain typically exhibit characteristic signals as well. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile, the carbon signals are observed at specific chemical shifts, confirming the presence of the phenothiazine core and the propionitrile group. researchgate.net The nitrile carbon (CN) has a characteristic signal in the ¹³C NMR spectrum. researchgate.net
Interactive Table: ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Reference |
| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | ¹H NMR | Acetone-d₆ | 3.14 (t, 2H, J = 6.6 Hz, CH₂), 4.41 (t, 2H, J = 6.6 Hz, NCH₂), 7.17 (d, 2H, J = 8.6 Hz, 1-H, 9-H), 7.33 (d, 2H, J = 2.4 Hz, 4-H, 6-H), 7.36 (dd, 2H, J = 8.6, 2.4 Hz, 2-H, 8-H) | researchgate.net |
| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | ¹³C NMR | Acetone-d₆ | 16.37, 43.69, 115.66, 118.16, 127.77, 130.11, 131.08, 144.05 | researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For phenothiazine derivatives, the IR spectra reveal key absorption bands. clockss.org In derivatives of this compound, a sharp and intense band corresponding to the nitrile group (C≡N) stretching vibration is typically observed around 2200-2250 cm⁻¹. rsc.orgnih.gov The presence of the C=O group in related structures, like 2-(10H-Phenothiazine-10-carbonyl)-3-phenylacrylonitrile, is confirmed by a strong absorption band around 1661 cm⁻¹. nih.gov The aromatic C-H and C=C stretching vibrations of the phenothiazine ring system also give rise to characteristic bands. clockss.org
Interactive Table: Characteristic IR Absorption Bands for Phenothiazine Derivatives
| Compound/Derivative Family | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| This compound Derivatives | Nitrile (C≡N) | 2198 - 2220 | rsc.org |
| 2-(10H-Phenothiazine-10-carbonyl)-3-phenylacrylonitrile | Carbonyl (C=O) | 1661 | nih.gov |
| Phenothiazine Derivatives | Aromatic C-H | ~3050 | clockss.org |
| Phenothiazine Derivatives | Aromatic C=C | ~1600, ~1470 | clockss.org |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the synthesized compounds, which helps in confirming their structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.
For 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile, HRMS analysis confirms its molecular formula by matching the calculated mass with the experimentally found mass. researchgate.net The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two bromine atoms. researchgate.netmdpi.com Electron Ionization Mass Spectrometry (EI-MS) of this derivative reveals the molecular ion peak and various fragment ions, which correspond to the loss of different parts of the molecule, further corroborating the proposed structure. mdpi.comrsc.org
Interactive Table: Mass Spectrometry Data for a this compound Derivative
| Compound | Technique | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | HRMS (APCI+) | [M+H]⁺ | 408.9031 | 408.9004 | researchgate.net |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For β-10-phenothiazylpropionitrile, the calculated percentages of nitrogen and sulfur were found to be in close agreement with the experimentally determined values, thus verifying its elemental composition. dtic.mil
Interactive Table: Elemental Analysis Data for β-10-Phenothiazylpropionitrile
| Element | Calculated (%) | Found (%) | Reference |
| Nitrogen (N) | 11.16 | 11.20 | dtic.mil |
| Sulfur (S) | 12.73 | 12.77 | dtic.mil |
Pharmacological and Biomedical Research of Phenothiazine 10 Propionitrile and Its Derivatives
Anticancer Activities and Mechanisms of Action
Phenothiazine (B1677639) derivatives have demonstrated a range of anticancer effects through various mechanisms. frontiersin.org Research indicates these compounds can inhibit the proliferation of cancer cells, disrupt the cell cycle, prevent metastasis, and induce programmed cell death, also known as apoptosis. frontiersin.org Their anticancer properties are also linked to the modulation of critical signaling pathways involved in cancer progression and survival. nih.gov
Cell Cycle Arrest and Apoptosis Induction
Phenothiazines have been shown to effectively induce cell cycle arrest and apoptosis in a variety of cancer types. brieflands.com These compounds can halt cell proliferation by targeting different stages of the cell cycle. frontiersin.orgnih.gov
Several phenothiazine derivatives have been found to induce cell cycle arrest at the G0/G1 phase. For instance, trifluoperazine (B1681574) has been shown to suppress triple-negative breast cancer (TNBC) tumor growth by inducing G0/G1 arrest. frontiersin.org Similarly, fluphenazine (B1673473) and trifluoperazine can cause G0/G1 phase arrest in melanoma cells. brieflands.com In studies on hepatocellular carcinoma, trifluoperazine was also observed to induce G0/G1 arrest. brieflands.com Novel phenothiazine derivatives have also demonstrated the ability to cause G0/G1 phase arrest in lung and pancreatic cancer cell lines, leading to a reduction in the proportion of cells in the S and G2/M phases. brieflands.com This blockage of the cell cycle progression is a key mechanism of their antiproliferative effects. brieflands.com
| Phenothiazine Derivative | Cancer Type | Effect on Cell Cycle |
| Trifluoperazine | Triple-Negative Breast Cancer (TNBC) | G0/G1 Arrest frontiersin.org |
| Fluphenazine | Melanoma | G0/G1 Phase Arrest brieflands.com |
| Trifluoperazine | Melanoma | G0/G1 Phase Arrest brieflands.com |
| Trifluoperazine | Hepatocellular Carcinoma | G0/G1 Arrest brieflands.com |
| Novel Derivatives | Lung and Pancreatic Cancer | G0/G1 Phase Arrest brieflands.com |
The induction of apoptosis is a critical mechanism for the anticancer activity of phenothiazine derivatives, with many studies pointing to the involvement of the mitochondrial pathway. brieflands.comresearchgate.net Fluphenazine and trifluoperazine have been shown to initiate mitochondria-mediated intrinsic apoptosis in melanoma cells. brieflands.com This process is often associated with the dissipation of the mitochondrial membrane potential. researchgate.net For example, the cytotoxicity of the derivative thioridazine (B1682328) in hepatocarcinoma cells correlates with the dissipation of the mitochondrial membrane potential. researchgate.net Phenothiazine derivatives can induce the mitochondrial permeability transition, which may lead to the release of cytochrome c and subsequent apoptosis. researchgate.net In hepatocellular carcinoma, trifluoperazine induces apoptosis by increasing the Bax/Bcl-2 ratio, a key indicator of the mitochondrial apoptotic pathway. brieflands.com
Modulation of Key Signaling Pathways in Cancer Cells
Phenothiazines exert their anticancer effects in part by modulating signaling pathways that are crucial for cancer cell progression and survival. nih.gov
The PDK1/Akt signaling pathway is pivotal for cell survival and proliferation, making it a critical target for cancer intervention. nih.gov Phenothiazines have been identified as inhibitors of this pathway. nih.gov They have been shown to specifically suppress the kinase activity of 3'-phosphoinositide-dependent kinase-1 (PDK1) and, consequently, the phosphorylation level of Akt following stimulation with epidermal growth factor (EGF). nih.gov This inhibition of the PDK1/Akt pathway leads to the suppression of EGF-induced cell growth and the induction of apoptosis in human ovary cancer cells. nih.gov Notably, this inhibitory action is selective for downstream targets of PDK1/Akt, without affecting the activation of phosphatidylinositol 3-kinase (PI3K) or EGFR. nih.gov The inhibition of the Akt/mTOR pathway by phenothiazines is another mechanism that contributes to decreased cell proliferation and the induction of apoptosis. nih.gov
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cancer cell survival and proliferation. researchgate.net Overactivation of the classical MAPK pathway (Ras/RAF/MEK/ERK) is found in a significant percentage of cancers. nih.gov Phenothiazines have been shown to modulate this pathway as part of their anticancer activity. nih.gov For instance, certain D2 dopamine (B1211576) receptor antagonists, which include phenothiazine-like structures, have been found to inhibit the MAPK/ERK pathway in glioma cell lines. researchgate.net In silico studies have also identified MAPK8 and MAPK10 as potential targets for phenothiazines like chlorpromazine (B137089), fluphenazine, and trifluoperazine. researchgate.net The modulation of the MAPK signaling pathway is one of the mechanisms through which phenothiazines can inhibit angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov
| Signaling Pathway | Effect of Phenothiazines | Downstream Consequences | Cancer Cell Lines |
| PDK1/Akt | Inhibition of PDK1 kinase activity and Akt phosphorylation nih.gov | Suppression of cell growth, induction of apoptosis nih.gov | Human Ovary Cancer nih.gov |
| MAPK/ERK1/2 | Inhibition/Modulation nih.govresearchgate.net | Inhibition of cell survival and proliferation, inhibition of angiogenesis nih.govresearchgate.net | Glioma researchgate.net |
Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Research has shown that certain phenothiazine derivatives can exert their cytotoxic effects by targeting this pathway.
Thioridazine, a notable phenothiazine derivative, has been demonstrated to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway. This inhibition leads to cytotoxic effects in cervical and endometrial cancer cells by inducing cell cycle arrest and apoptosis nih.gov. Specifically, thioridazine has been shown to successfully inhibit the phosphorylation of Akt, as well as the phosphorylation of 4E-BP1 and p70S6K, which are key downstream effectors of the mTOR complex nih.gov. Studies on the gene expression profiles of thioridazine have revealed similarities to known PI3K/Akt pathway inhibitors, further supporting its role in targeting this pathway in ovarian cancer cells nih.gov.
Furthermore, the anti-proliferative effects of another phenothiazine derivative, chlorpromazine, have been observed to be blocked by wortmannin (B1684655), a selective PI3K inhibitor. This suggests that the anticancer activity of chlorpromazine is also mediated through the PI3K/Akt pathway nih.gov. The modulation of autophagy by phenothiazine derivatives, which can be either mTOR-dependent or -independent, further underscores the interaction of these compounds with this critical signaling cascade nih.gov.
PI3K Pathway Disruption
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that, when activated, triggers downstream effectors like Akt and mTOR, promoting cell survival and proliferation. The ability of phenothiazine derivatives to disrupt this pathway is a key aspect of their anticancer potential.
As mentioned, thioridazine has been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway nih.gov. By inhibiting PI3K, thioridazine effectively cuts off the upstream signals required for the activation of Akt and subsequent downstream targets. This disruption is a primary mechanism behind its observed cytotoxic effects on cancer cells nih.gov.
The observation that the selective PI3K inhibitor wortmannin can block the anti-proliferative effects of chlorpromazine provides further evidence for the role of PI3K inhibition in the anticancer activity of phenothiazine derivatives nih.gov. These findings highlight the therapeutic potential of targeting the PI3K pathway with this class of compounds.
Wnt Signaling Pathway Interactions
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Some phenothiazine derivatives have been found to interact with and modulate this pathway.
Bioinformatic analyses have identified the Wnt signaling pathway as a potential target of phenothiazine drugs researchgate.net. In a study on a patient-derived lung cancer cell line, the phenothiazine derivative trifluoperazine was shown to inhibit T-cell factor-mediated transcription in a concentration-dependent manner. This inhibition of Wnt signaling was associated with the induction of cytotoxicity researchgate.net.
Ras and p53 Modulation
The Ras family of small GTPases and the tumor suppressor protein p53 are two of the most frequently mutated genes in human cancers, playing pivotal roles in cell growth, differentiation, and apoptosis. The interaction of phenothiazine derivatives with these key regulators is an area of ongoing investigation.
While direct modulation of Ras by Phenothiazine-10-propionitrile has not been extensively detailed, the broader class of phenothiazines has been shown to impact pathways involving Ras. For instance, phenothiazines are known to inhibit calmodulin, which can modulate the Ras- and MAPK-pathway nih.gov.
Regarding p53, research has indicated that some diazaphenothiazine derivatives can activate the p53 pathway in cancer cells, leading to cell cycle arrest mdpi.com. The influence of these derivatives on the expression of genes such as TP53 and CDKN1A suggests a mechanism involving the p53-mediated cell cycle checkpoint mdpi.com. Interestingly, in certain contexts, the cytotoxic effects of phenothiazines in small cell lung carcinoma have been observed to occur despite mutations in p53, suggesting that these compounds can induce cell death through p53-independent mechanisms as well nih.gov.
Inhibition of Angiogenesis (e.g., VEGF production inhibition)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is largely driven by vascular endothelial growth factor (VEGF). The inhibition of angiogenesis is a key strategy in cancer therapy.
Phenothiazine derivatives have been shown to possess anti-angiogenic properties. Their mechanism of action in this context involves the inhibition of the production of VEGF and the subsequent signaling mediated by this growth factor. By reducing the availability of VEGF, phenothiazines can impede the development of new blood vessels that are essential for supplying nutrients to tumors.
Interactions with Cellular Components and Processes
Beyond their influence on signaling pathways, phenothiazine derivatives also interact directly with fundamental cellular components and processes, most notably the machinery of cell division.
Disruption of Microtubule Dynamics and Tubulin Polymerization
Microtubules are dynamic polymers of tubulin that are essential for various cellular functions, including cell division, motility, and intracellular transport. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.
A number of phenothiazine derivatives have been identified as inhibitors of tubulin polymerization. These compounds interfere with the assembly of tubulin into microtubules, leading to a mitotic block and subsequent cell death. For example, a series of indolizine-phenothiazine hybrids have been synthesized and shown to be potent inhibitors of tubulin polymerization, with an efficiency comparable to reference compounds like phenstatin (B1242451) and (-)-desoxypodophyllotoxin nih.gov.
Furthermore, a chemical library of phenothiazine- and carbazole-cyanochalcones was designed as dual inhibitors of human farnesyltransferase and tubulin polymerization nih.govresearchgate.net. In tubulin polymerization assays, several of these compounds demonstrated significant inhibitory activity.
Inhibitory Activity of Phenothiazine Derivatives on Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization | Reference Compound | IC50 (µM) for Tubulin Polymerization |
|---|---|---|---|
| Phenothiazine 1l | 0.71 | Phenstatin (II) | 3.43 |
| Carbazole 3a | 0.24 | (-)-desoxypodophyllotoxin | 1.76 |
DNA Repair Inhibition
Phenothiazine derivatives have been identified as agents that can interfere with cellular DNA repair mechanisms, a critical process for cancer cell survival, especially following DNA-damaging therapies like chemotherapy and radiation. The inhibition of DNA repair pathways can sensitize cancer cells to such treatments, leading to enhanced therapeutic efficacy.
Research has shown that certain phenothiazines can inhibit Tousled-like kinases (TLKs), which are involved in chromatin assembly and the DNA damage response (DDR). By inhibiting TLKs, these compounds impair the repair of double-strand breaks (DSBs) and disrupt the recovery from the DNA damage checkpoint. For instance, the phenothiazine derivative thioridazine has been shown to prevent the TLK-mediated phosphorylation of key repair proteins, thereby potentiating the killing of tumor cells by chemotherapy. nih.gov
Furthermore, derivatives such as trifluoperazine have been found to stimulate cell killing induced by ionizing radiation by inhibiting DNA repair processes. frontiersin.orgbrieflands.com Studies on human non-small cell lung cancer (NSCLC) cells revealed that phenothiazines can impede the resolution of γH2AX, a marker for DNA double-strand breaks. This leads to a prolonged checkpoint arrest, followed by defective mitosis and ultimately, apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents like bleomycin (B88199) and cisplatin (B142131).
The antiproliferative activity of phenothiazines has also been linked to the induction of DNA damage and the subsequent inhibition of repair mechanisms, possibly through the inhibition of DNA-dependent protein kinases. researchgate.net This multi-faceted interference with DNA integrity and repair highlights the potential of these compounds as adjuvants in cancer therapy.
Modulation of Oxidative Stress (Prooxidant/Antioxidant effects)
Phenothiazine derivatives exhibit a dual nature in modulating oxidative stress, capable of acting as both antioxidants and prooxidants depending on the cellular environment and concentration. nih.gov This duality is a key aspect of their biological activity.
As antioxidants, phenothiazines are effective free radical scavengers. nih.gov Their structure, featuring a redox-active phenothiazine core, allows them to trap reactive oxygen species (ROS) within biomembranes. researchgate.net This antioxidant property is being explored for its therapeutic potential in mitigating diseases related to oxidative stress. nih.govresearchgate.netresearchgate.net The addition of specific functional groups to the parent phenothiazine molecule can significantly enhance its antiradical properties. nih.gov For example, some derivatives have shown a high ability to scavenge H2O2 free radicals and reduce Fe(III) to Fe(II), with activities comparable to standard antioxidants like ascorbic acid. nih.gov
Conversely, phenothiazines can also act as prooxidants, an effect that is particularly relevant to their anticancer activity. By generating ROS or inhibiting antioxidant enzymes, these compounds can induce a state of oxidative stress within cancer cells. frontiersin.org This leads to DNA damage, mitochondrial dysfunction, and ultimately, cell death. frontiersin.org In combination with DNA-damaging chemotherapeutic agents, phenothiazines can synergistically augment the production of intracellular ROS, leading to enhanced cytotoxicity. This prooxidant effect is a significant contributor to the chemosensitizing properties of these compounds. The dual ability to quell or generate oxidative stress makes phenothiazine derivatives a versatile class of molecules for therapeutic development.
Cell Membrane Integrity Compromise
A primary mechanism through which phenothiazine derivatives exert their cytotoxic effects is by compromising the integrity of the cell's plasma membrane. Due to their cationic and amphiphilic nature, these compounds readily interact with and intercalate into the lipid bilayer of cellular membranes. frontiersin.orgnih.gov This interaction disrupts the biophysical properties of the membrane, including its fluidity, organization, and thickness. nih.gov
The accumulation of phenothiazines within the membrane can induce lipid phase separation, disrupt lipid rafts, and thin the plasma membrane, making it more fragile and prone to rupture. frontiersin.orgnih.govnih.gov This structural alteration sensitizes cancer cells to various forms of injury, including mechanical, chemical, and heat-induced stress. nih.govnih.gov Cancer cells, which often experience heightened membrane stress due to their high metabolic rate, are particularly dependent on efficient plasma membrane repair mechanisms. nih.gov
Phenothiazine derivatives inhibit these repair processes, in part by interfering with the function of annexin (B1180172) proteins, which are essential for resealing membrane damage. nih.govnih.gov For instance, trifluoperazine has been shown to compromise the lateral diffusion of phosphatidylserine (B164497) in the membrane, which in turn decreases annexin binding and inhibits their ability to shape the membrane during repair. nih.gov This disruption of membrane repair creates a detrimental cycle where the thinned membrane is more susceptible to damage, and the compromised repair response facilitates cell death, which is a novel approach to targeting cancer cells. nih.gov
| Phenothiazine Derivative | Effect on Cell Membrane | Observed Anti-Tumor Activity |
|---|---|---|
| Trifluoperazine (TFP) | Induces membrane thinning, sensitizes cells to injury, compromises annexin-mediated membrane repair. nih.govfrontiersin.orgnih.gov | Induces cell cycle arrest and apoptosis in triple-negative breast cancer and brain metastases. frontiersin.org |
| Chlorpromazine (CPZ) | Affects plasma membrane permeability and fluidity. frontiersin.org | Reduces K-Ras association with the plasma membrane, leading to apoptosis. nih.gov |
| Thioridazine | Sensitizes cells to stress factors and decreases membrane fluidity. brieflands.com | Exhibits potent anti-proliferative effects, causing DNA fragmentation and caspase-3 upregulation in melanoma. brieflands.com |
| Fluphenazine | Sensitizes cells to stress factors and inhibits annexin-mediated repair. brieflands.com | Inhibits metastasis in brain and lungs by blocking PI3K-AKT-mTOR pathways. brieflands.com |
Lysosomal Cell Death Induction
Targeting the lysosome is a key strategy through which phenothiazine derivatives induce cancer cell death. As lysosomotropic agents, these compounds are weak bases that accumulate within the acidic environment of lysosomes. scienceopen.com This accumulation leads to lysosomal dysfunction and, ultimately, lysosomal membrane permeabilization (LMP). frontiersin.orgscienceopen.com
LMP is a critical event that initiates a form of regulated cell death. The rupture of the lysosomal membrane releases entrapped hydrolases, such as cathepsins, into the cytosol. Once in the cytoplasm, these enzymes can trigger downstream cell death pathways, including caspase-dependent and -independent apoptosis. scienceopen.com Research has shown that phenothiazine-induced cytotoxicity in several cancer cell lines is directly correlated with lysosomal dysfunction rather than solely the induction of classical apoptosis. scienceopen.com
For example, studies in small cell lung carcinoma (SCLC) have demonstrated that these cells are particularly susceptible to phenothiazine-induced cell death due to an intrinsically lower buffering capacity against disruptions in lysosomal homeostasis. scienceopen.com Derivatives like trifluoperazine have been shown to induce LMP. This lysosome-dependent cell death pathway is effective even in cancer cells with mutations in p53 or resistance to conventional chemotherapies, highlighting its potential to overcome common resistance mechanisms. scienceopen.com The induction of lysosomal dysfunction, often accompanied by intense vacuolation, represents a significant component of the anticancer activity of phenothiazines.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 tandfonline.com |
| A375 | Melanoma | 7.04 - 23.33 nih.gov | |
| Thioridazine | U87 | Glioblastoma | 5.12 tandfonline.com |
| U251 | Glioblastoma | 9.29 tandfonline.com | |
| CWHM-974 (Fluphenazine analog) | A375 | Melanoma | 1.37 - 14.03 nih.gov |
| PANC-1 | Pancreatic Cancer | 1.37 - 14.03 nih.gov | |
| PP (PEGylated Phenothiazine) | HeLa | Cervical Cancer | 229.1 nih.gov |
| PPO (PEGylated Phenothiazine) | MCF7 | Breast Cancer | 131.7 nih.gov |
Inhibition of Farnesyltransferase
Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of various proteins, including the Ras protein, which is frequently mutated in human cancers. The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent participation in signal transduction pathways that regulate cell proliferation and survival. Consequently, inhibiting FTase has been a significant target in oncology drug development.
Several phenothiazine derivatives have been identified as potent inhibitors of human farnesyltransferase. nih.govnih.gov Screening of chemical libraries revealed that the phenothiazine scaffold is a promising starting point for designing novel FTase inhibitors. nih.gov Subsequent synthesis and testing of various derivatives, such as phenothiazine-chalcones and phenothiazine-cyanochalcones, have yielded compounds with inhibitory potencies in the low micromolar to nanomolar range. nih.gov This inhibitory activity is considered a key factor in the antitumor mechanism of these derivatives. nih.gov
| Derivative Class | Specific Compound Example | Inhibitory Concentration (IC50) |
|---|---|---|
| Phenothiazine-chalcone | Compound X | 9 nM nih.gov |
| Phenothiazine-cyanochalcone | Compound 1q | 44.85 µM nih.gov |
| Carbazole-cyanochalcone 3a (for comparison) | 0.12 µM nih.gov |
Enhancement of Chemotherapy and Monoclonal Antibody Efficacy
Phenothiazine derivatives have demonstrated significant potential as chemosensitizers, augmenting the efficacy of conventional anticancer drugs. nih.gov This is largely achieved by counteracting multidrug resistance (MDR), a major obstacle in cancer treatment where cancer cells become resistant to a broad range of chemotherapeutic agents. frontiersin.orgnih.gov By reversing MDR, phenothiazines can restore the effectiveness of chemotherapy in resistant tumors. nih.gov
The ability of these compounds to compromise the plasma membrane and induce lysosomal cell death contributes to this sensitizing effect. nih.govnih.gov For example, trifluoperazine has been shown to improve the efficacy of cancer chemotherapy by altering membrane properties. nih.gov Similarly, thioridazine has shown synergy with drugs like carboplatin (B1684641) and doxorubicin (B1662922) in resistant breast and lung cancers. brieflands.com
In addition to chemotherapy, phenothiazines can also enhance the efficacy of targeted therapies, such as those using monoclonal antibodies. Research on prochlorperazine (B1679090) in squamous cell carcinoma has shown that it can boost the effectiveness of anti-cancer antibodies. The proposed mechanism involves altering the distribution of the target receptor (e.g., EGFR) on the cell surface and reducing signaling through downstream survival pathways like Akt/mTOR. brieflands.com
Inhibition of Efflux Pumps (e.g., P-glycoprotein)
A primary mechanism by which cancer cells develop multidrug resistance is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). nih.gov These transporters function as efflux pumps, actively expelling a wide variety of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and effectiveness. frontiersin.org
Phenothiazine derivatives are well-documented inhibitors of P-gp. nih.govfrontiersin.orgnih.gov They have been shown to effectively inhibit the transport activity of P-gp, leading to increased accumulation of chemotherapy drugs inside resistant cancer cells. nih.govnih.gov For instance, N-acylphenothiazines have been identified as a group of effective P-gp inhibitors. nih.gov The mechanism of inhibition is believed to involve direct interaction with the transporter as well as indirect effects through alteration of the cell membrane's lipid environment. nih.gov
Interestingly, some phenothiazines exhibit differential effects on various ABC transporters. While they act as inhibitors of P-gp, they may stimulate the activity of other transporters like the multidrug resistance-associated protein 1 (MRP1). nih.gov This highlights the complexity of their interactions and the need for careful evaluation when developing them as MDR modulators. The ability of phenothiazines like chlorpromazine to inhibit P-gp, even at low micromolar concentrations, is a key component of their potential to reverse multidrug resistance and enhance cancer treatment. frontiersin.org
Synergistic Effects with Established Anticancer Agents
The therapeutic potential of phenothiazine derivatives in oncology is significantly enhanced when used in combination with established anticancer agents. Research has demonstrated that these compounds can act as chemosensitizers, reversing multidrug resistance (MDR) and augmenting the efficacy of conventional chemotherapy drugs. This synergistic relationship is a promising strategy to overcome treatment failure in various cancers.
One of the key mechanisms behind this synergy is the ability of phenothiazine derivatives to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are frequently overexpressed in cancer cells and are responsible for expelling chemotherapeutic agents, thereby reducing their intracellular concentration and effectiveness. By blocking these pumps, phenothiazine derivatives can restore cancer cell sensitivity to drugs to which they have developed resistance.
For instance, certain phenothiazine derivatives have been shown to work synergistically with doxorubicin in multidrug-resistant colon adenocarcinoma cells. Similarly, the well-known phenothiazine, thioridazine, has demonstrated synergistic effects with platinum-based drugs like carboplatin and cisplatin, as well as with doxorubicin, in resistant breast and lung cancers. This suggests that combining phenothiazine derivatives with conventional chemotherapy could be a valuable approach to treating challenging and resistant tumors.
Targeting Specific Cancer Types
The anticancer activity of phenothiazine derivatives has been investigated across a wide range of malignancies, with promising results observed in various cancer cell lines and preclinical models. These compounds exhibit cytotoxic and antiproliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
The broad-spectrum anticancer potential of phenothiazine derivatives is highlighted by their activity against a diverse array of human tumor cell lines, including:
Ovarian Cancer: Thioridazine has shown potent antiproliferative effects in ovarian cancer cells.
Lung Cancer: Thioridazine has also demonstrated efficacy against lung cancer cells. Furthermore, certain diazaphenothiazine derivatives have shown pro-apoptotic activity in lung carcinoma cell lines such as A549 and H1299.
Cervical Cancer: The antiproliferative effects of thioridazine extend to cervical cancer.
Glioblastoma: Several phenothiazine derivatives have been investigated for their activity against glioblastoma, the most aggressive type of brain tumor. For example, 10-propynyl-1,9-diazaphenothiazine and 10-diethylaminoethyl-1,9-diazaphenothiazine have shown high activity against the glioblastoma SNB-19 cell line. The parent compound, 10H-3,6-diazaphenothiazine, also exhibited extremely strong action against this cell line.
Hepatocellular Carcinoma: Chalcone-phenothiazine hybrids have been evaluated for their anticancer activities against human hepatocellular carcinoma HepG-2 cells. Additionally, 10H-3,6-diazaphenothiazine has been shown to induce apoptosis in HepG2 cells.
Melanoma: Phenothiazine derivatives have demonstrated activity against melanoma cell lines. For instance, 10-propynyl-1,9-diazaphenothiazine was highly active against the C-32 melanoma cell line.
Leukemia: The cytotoxic effects of various phenothiazine derivatives have been observed in leukemia cell lines.
Colorectal Cancer: A novel phenothiazine derivative, 10-[4-(4-chlorobutoxy)butyl]-10H-phenothiazine (OZF2), has shown anti-proliferative activity on a colon cancer cell line.
The following table summarizes the activity of selected phenothiazine derivatives against various cancer cell lines.
| Cancer Type | Phenothiazine Derivative Example(s) | Observed Effect(s) |
| Glioblastoma | 10-propynyl-1,9-diazaphenothiazine | High activity against SNB-19 cell line |
| 10-diethylaminoethyl-1,9-diazaphenothiazine | High activity against SNB-19 cell line | |
| 10H-3,6-diazaphenothiazine | Extremely strong action against SNB-19 cell line | |
| Hepatocellular Carcinoma | Chalcone-phenothiazine hybrids | Anticancer activity against HepG-2 cells |
| 10H-3,6-diazaphenothiazine | Induction of apoptosis in HepG2 cells | |
| Melanoma | 10-propynyl-1,9-diazaphenothiazine | High activity against C-32 cell line |
| Lung Carcinoma | 10H-3,6-diazaphenothiazine | Pro-apoptotic activity in A549 and H1299 cell lines |
| Colorectal Cancer | 10-[4-(4-chlorobutoxy)butyl]-10H-phenothiazine (OZF2) | Anti-proliferative activity |
Antimicrobial Activities and Resistance Reversal
Beyond their anticancer properties, phenothiazine derivatives have demonstrated significant antimicrobial activities, including antibacterial, antifungal, and antimalarial effects. A crucial aspect of their antimicrobial potential lies in their ability to combat multidrug-resistant (MDR) pathogens, often by inhibiting efflux pumps, which are a common resistance mechanism in microbes.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Phenothiazine derivatives have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves disruption of the bacterial cell membrane and inhibition of efflux pumps, which can restore the efficacy of conventional antibiotics against resistant strains.
The antibacterial effects of phenothiazine derivatives have been documented against a range of clinically important bacterial pathogens:
Staphylococcus aureus : Phenothiazines such as chlorpromazine and thioridazine are effective against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. They can inhibit bacterial growth and also act as efflux pump inhibitors, making the bacteria more susceptible to other antibiotics.
Escherichia coli : While generally more resistant than Gram-positive bacteria, some phenothiazines have shown activity against E. coli.
Pseudomonas aeruginosa : This opportunistic pathogen is known for its high level of intrinsic and acquired resistance. However, certain phenothiazines have demonstrated the ability to inhibit its growth and virulence.
Mycobacterium tuberculosis : Several phenothiazines, notably thioridazine, have exhibited significant activity against M. tuberculosis, including multidrug-resistant strains. This has led to research into their potential use as adjunctive therapy for tuberculosis.
Acinetobacter baumannii : This bacterium is a major cause of hospital-acquired infections and is often multidrug-resistant. Phenothiazine derivatives have shown promise in inhibiting the growth of A. baumannii.
Klebsiella pneumoniae : Similar to E. coli, K. pneumoniae is a Gram-negative bacterium that can be challenging to treat. Some phenothiazines have demonstrated inhibitory effects against this pathogen.
The following table provides a summary of the antibacterial activity of various phenothiazine derivatives against specific bacterial strains.
| Bacterial Strain | Phenothiazine Derivative(s) | Key Findings |
| Staphylococcus aureus | Chlorpromazine, Thioridazine | Effective against MRSA, efflux pump inhibition |
| Escherichia coli | Various phenothiazines | Moderate activity |
| Pseudomonas aeruginosa | Various phenothiazines | Inhibition of growth and virulence |
| Mycobacterium tuberculosis | Thioridazine | Activity against MDR strains |
| Acinetobacter baumannii | Various phenothiazines | Inhibition of growth |
| Klebsiella pneumoniae | Various phenothiazines | Inhibitory effects |
Antifungal Activity
In addition to their antibacterial properties, phenothiazine derivatives have also been investigated for their antifungal activity. Research has shown that compounds like trifluoperazine and some of its derivatives possess anti-cryptococcal activity. Furthermore, certain phenothiazine derivatives have demonstrated improved activity against drug-resistant Candida albicans. The mechanism of their antifungal action is thought to involve the inhibition of calmodulin, a key calcium-binding protein.
Antimalarial Properties (e.g., Falcipain Inhibition)
The therapeutic potential of phenothiazines extends to parasitic diseases, including malaria. A series of sulfur isosteres of acridinediones, which are structurally related to phenothiazines, have been synthesized and evaluated for their antimalarial activity. These compounds have been shown to inhibit falcipain, a cysteine protease of the malaria parasite Plasmodium falciparum. Falcipain plays a crucial role in the parasite's life cycle by degrading hemoglobin. By inhibiting this enzyme, these phenothiazine-related compounds can disrupt a vital metabolic process of the parasite, leading to their antimalarial effect.
Mechanisms of Action against Microorganisms
Phenothiazine derivatives exert their antimicrobial effects through a variety of mechanisms, often acting on multiple cellular targets simultaneously. This pleiotropic action is key to their effectiveness against a range of microorganisms, including persistent and resistant bacterial cells nih.gov.
A primary mechanism by which phenothiazine derivatives combat bacteria is through the inhibition of multidrug efflux pumps nih.gov. These pumps are a major cause of antibiotic resistance, as they actively extrude antimicrobial agents from the bacterial cell, preventing them from reaching their targets researchgate.netmdpi.com. Phenothiazines have been identified as effective efflux pump inhibitors (EPIs) nih.govmdpi.com.
By inhibiting these pumps, phenothiazines can restore the susceptibility of resistant bacteria to conventional antibiotics nih.govmdpi.com. Studies have shown that subinhibitory concentrations of phenothiazines like thioridazine and chlorpromazine can significantly reduce the efflux of substances such as ethidium (B1194527) bromide, indicating effective pump inhibition mdpi.com. This inhibition can result from various actions, including direct interaction with the pump protein, disruption of the energy supply for the pump, or perturbation of the proton motive force that powers many efflux systems nih.govmdpi.comnih.gov. The combination of phenothiazines with standard antibiotics often results in a synergistic effect, potentiating the activity of the antibiotic against many bacterial species nih.govmdpi.com.
Beyond the cell membrane, phenothiazine derivatives can interfere with fundamental intracellular processes. Research indicates that these compounds can target bacterial nucleic acids and the energy supply of the cell mdpi.com. For example, the derivative chlorpromazine has been shown to promote the production of reactive oxygen species (ROS), which can lead to DNA damage researchgate.netnih.gov. Furthermore, phenothiazines can disrupt the proton motive force by dissipating the proton gradient across the cell membrane, which is a critical component of cellular energy generation (ATP synthesis) nih.govresearchgate.net. They also affect energy-providing enzymes such as ATPase, further compromising the cell's energy supply mdpi.com.
Combatting Multidrug Resistance in Pathogens
The rise of multidrug-resistant (MDR) pathogens is a critical global health issue, and phenothiazine derivatives represent a promising avenue for addressing this challenge nih.govnih.gov. Their ability to act as efflux pump inhibitors is a cornerstone of their utility against MDR bacteria nih.govresearchgate.net. By blocking the expulsion of antibiotics, they can make resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis susceptible to treatment again researchgate.netnih.gov.
Studies have demonstrated that phenothiazines, including promethazine (B1679618), trifluoperazine, thioridazine, and chlorpromazine, can inhibit the growth of both antibiotic-sensitive and multidrug-resistant bacterial strains nih.gov. Chlorpromazine, in particular, has shown synergy with antibiotics like ceftazidime (B193861) and meropenem (B701) against MDR A. baumannii nih.gov. The multi-targeted approach of phenothiazines—disrupting membranes, damaging DNA, inhibiting efflux pumps, and depleting energy—makes it more difficult for bacteria to develop resistance to them compared to single-target antibiotics nih.govmdpi.comresearchgate.net. This repurposing of existing non-antibiotic drugs is an attractive strategy for developing new treatments for recalcitrant infections mdpi.comnih.gov.
| Phenothiazine Derivative | Target Pathogen | Observed Effect |
| Chlorpromazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition, synergy with ceftazidime and meropenem, ROS production, cell membrane and DNA damage nih.gov. |
| Thioridazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition nih.gov. |
| Trifluoperazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition nih.gov. |
| Promethazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition nih.gov. |
| Thioridazine | Mycobacterium tuberculosis | Kills intracellular MDRTB researchgate.net. |
Enzyme Inhibition and Modulation
The biological activity of phenothiazine derivatives is frequently linked to their ability to inhibit or modulate a wide range of enzymes. This inhibitory action is not limited to microbial targets but extends to enzymes involved in various physiological processes.
One of the most well-documented examples is the selective inhibition of trypanothione (B104310) reductase in parasites, as detailed previously nih.gov. This demonstrates their capacity for specific interactions with enzyme active sites. Beyond this, research has shown that certain substituted phenothiazines exhibit promising, target-specific inhibition against enzymes implicated in inflammatory diseases, such as phosphodiesterase, prostaglandin (B15479496) dehydrogenase, and superoxide (B77818) dismutase nih.gov.
Furthermore, the antimicrobial effects of phenothiazines are also tied to enzyme inhibition. They are known to affect the activity of bacterial enzymes crucial for energy production, such as ATPase mdpi.com. The broad-spectrum inhibitory action of phenothiazines may be due to their ability to interfere with a wide range of critical metabolic proteins, contributing to their pleiotropic effects on cells nih.gov.
| Enzyme Target | Effect of Phenothiazine Derivatives | Context |
| Trypanothione Reductase | Selective Inhibition | Anthelminthic/Anti-parasitic activity nih.gov. |
| Phosphodiesterase | Inhibition | Anti-inflammatory research nih.gov. |
| Prostaglandin Dehydrogenase | Inhibition | Anti-inflammatory research nih.gov. |
| Superoxide Dismutase | Inhibition | Anti-inflammatory research nih.gov. |
| Bacterial ATPase | Inhibition | Antimicrobial action (disruption of energy supply) mdpi.com. |
Calmodulin Inhibition and Calcium Signaling Pathways
Phenothiazine derivatives are well-documented inhibitors of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular processes by activating a variety of enzymes in response to changes in intracellular calcium concentration. The interaction of phenothiazines with calmodulin is calcium-dependent, meaning they bind more effectively when calcium is bound to calmodulin. This binding prevents calmodulin from activating its target enzymes, thereby disrupting downstream signaling pathways.
The inhibitory potency of phenothiazine derivatives on calmodulin varies depending on the specific chemical structure of the derivative. Both the phenothiazine nucleus and the amino side chain have been shown to influence the anti-calmodulin activity, suggesting that both regions are involved in the binding interaction with the protein. This inhibition of calmodulin can have significant physiological consequences. For instance, by blocking the calmodulin-activated Ca-ATPase, which is responsible for pumping calcium out of red blood cells, phenothiazines can indirectly stimulate calcium-dependent potassium efflux.
Table 1: Calmodulin Inhibition by Phenothiazine Derivatives
| Derivative | IC50 (µM) for Calmodulin Inhibition | Cell Line/System | Reference |
|---|---|---|---|
| Fluphenazine | Not explicitly provided in search results | MDA-MB-231, NCI-H358, A375 | nih.gov |
| Trifluoperazine | Not explicitly provided in search results | MDA-MB-231, NCI-H358, A375 | nih.gov |
| W-7 (Reference CaM inhibitor) | 21.8-56.8 | Panel of cancer cell lines | nih.gov |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
Protein Kinase C Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical components of signal transduction pathways, regulating a wide array of cellular functions, including proliferation, differentiation, and apoptosis. Certain phenothiazine derivatives have been shown to inhibit PKC activity. This inhibition is considered one of the many biological activities of these compounds.
Research has indicated that phenothiazines can modulate the NOX-Akt/PKC pathway. For instance, a combination of chlorpromazine and promethazine has been observed to suppress the expression of downstream targets of this pathway, suggesting an inhibitory effect. This modulation can lead to neuroprotective effects in the context of ischemic stroke by reducing apoptotic cell death.
Isozyme Selectivity
The Protein Kinase C family comprises multiple isozymes, each with distinct tissue distributions and cellular functions. The selectivity of a drug for specific PKC isozymes can significantly influence its therapeutic effects and side-effect profile. While the general inhibition of PKC by some phenothiazines has been noted, detailed studies on the isozyme selectivity of this compound or its close derivatives are not extensively available in the reviewed literature. The selectivity of inhibitors is a key area of research, as exemplified by compounds like ruboxistaurin, which is a specific inhibitor of PKC-beta. Understanding the molecular determinants for such selectivity is crucial for the design of targeted therapies. Homology modeling and residue-based energy decomposition analysis are some of the computational methods used to investigate these specific interactions. Further research is required to elucidate the specific PKC isozyme inhibition profile of various phenothiazine derivatives.
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a group of enzymes that degrade the cyclic nucleotides cAMP and cGMP, which are important second messengers in a multitude of cellular signaling pathways. By inhibiting PDEs, the intracellular levels of these second messengers can be elevated, leading to various physiological effects. Phenothiazine derivatives have been identified as inhibitors of phosphodiesterase, particularly the calmodulin-induced activation of this enzyme. This suggests that their mechanism of PDE inhibition may be linked to their anti-calmodulin properties.
Prostaglandin Dehydrogenase Inhibition
Initial research into the interaction of phenothiazine derivatives with prostaglandin pathways suggested a potential for inhibition of prostaglandin dehydrogenase, a key enzyme in the catabolism of prostaglandins (B1171923). However, further studies have revealed a more complex relationship. Instead of inhibiting the degradation of prostaglandins, several clinically important phenothiazine drugs, including chlorpromazine, promazine, and trifluoperazine, have been shown to stimulate the synthesis of prostaglandins E2 (PGE2) and F2α (PGF2α) in cultured rat basophilic leukemia cells. nih.gov
This stimulatory effect on prostaglandin production appears to be largely independent of the structural differences in the side chain at the N10 position of the phenothiazine nucleus. nih.gov Interestingly, some metabolites of these drugs also exhibit this activity, which may contribute to their long-lasting therapeutic effects. nih.gov While certain hydroxylated metabolites were slightly more effective than the parent compounds, other derivatives, such as the N-oxido and sulfoxide (B87167) forms, were inactive in stimulating prostaglandin synthesis. nih.gov This indicates that the effect of phenothiazines on prostaglandin metabolism is one of stimulation of synthesis rather than inhibition of degradation.
Superoxide Dismutase Activity Modulation
Superoxide dismutases (SODs) are a critical family of antioxidant enzymes that protect cells from the damaging effects of superoxide radicals. Phenothiazine derivatives have been shown to modulate the activity of SOD, with different derivatives exhibiting either activating or inhibitory effects. This dual activity highlights the complex interaction between these compounds and the cellular antioxidant defense systems.
For example, trifluoperazine has been found to increase the activity of human Cu-Zn superoxide dismutase (SOD1), while chlorpromazine has an inhibitory effect. researchgate.net Molecular dynamics studies suggest that trifluoperazine may exert its activating effect by stabilizing the electrostatic loop of the enzyme. researchgate.net In contrast, chlorpromazine appears to inhibit SOD1 activity by repositioning this loop and increasing its distance from the catalytic metal site, which diminishes substrate specificity and catalytic activity. researchgate.net The antioxidant properties of new phenothiazine derivatives continue to be an active area of research.
Table 2: Modulation of Superoxide Dismutase (SOD1) Activity by Phenothiazine Derivatives
| Derivative | Effect on SOD1 Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| Trifluoperazine | Activation | Stabilization of the electrostatic loop | researchgate.net |
| Chlorpromazine | Inhibition | Repositioning of the electrostatic loop | researchgate.net |
This table illustrates the dual modulatory effects of different phenothiazine derivatives on the same enzyme.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) and other choline (B1196258) esters. Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Synthetic derivatives of phenothiazine have emerged as potent inhibitors of cholinesterases, with a particular selectivity for BuChE in many cases.
The inhibitory mechanism of phenothiazine derivatives on cholinesterases is often of a mixed type, though some exhibit apparent competitive inhibition. nih.gov Structure-activity relationship studies have identified lipophilicity, molecular volume, and electronic energies as key determinants of their inhibitory potency. These studies suggest that the phenothiazine ring engages in hydrophobic and charge-transfer interactions with specific residues at the active site of the enzyme, while the side chain interacts with nonpolar amino acids. The S-oxide metabolites of some phenothiazine derivatives have been found to be even more potent and selective inhibitors of AChE than the parent compounds.
Table 3: Cholinesterase Inhibition by Phenothiazine Derivatives
| Derivative | Target Enzyme | IC50 | Cell Line/System | Reference |
|---|---|---|---|---|
| Chlorpromazine (CPM) | Acetylcholinesterase (AChE) | 11 ng/mL | Not specified | drexel.eduresearchgate.net |
| Chlorpromazine S-oxide | Acetylcholinesterase (AChE) | 1.8 ng/mL | Not specified | drexel.eduresearchgate.net |
| Promethazine (PMZ) | Acetylcholinesterase (AChE) | 17 ng/mL | Not specified | drexel.eduresearchgate.net |
| Promethazine S-oxide | Acetylcholinesterase (AChE) | 2.5 ng/mL | Not specified | drexel.eduresearchgate.net |
| Thioridazine 2S,5S-dioxide | Acetylcholinesterase (AChE) | 27 ng/mL | Not specified | drexel.eduresearchgate.net |
| Novel Phenothiazine Derivative 10 | Cholinesterase | Significantly reduced activity | SkHep1 cells and Zebrafish | nih.gov |
| Trifluoperazine (TFP) | Not specified | 13.98 µM (Hep3B), 10.96 µM (SkHep1) | Hep3B, SkHep1 | acs.org |
| Periciazine (PCP) | Not specified | 11.22 µM (Hep3B), 15.84 µM (SkHep1) | Hep3B, SkHep1 | acs.org |
| Pipotiazine (PPH) | Not specified | 12.30 µM (Hep3B), 14.79 µM (SkHep1) | Hep3B, SkHep1 | acs.org |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Inhibition of Other Enzymes (e.g., InhA, CYP121)
This compound and its derivatives have been investigated for their inhibitory effects on various enzymes, including those crucial for the survival of pathogenic organisms. Notably, molecular hybridization of phenothiazine has yielded compounds with potential antitubercular activity. In silico molecular docking studies on phenothiazine-triazole hybrids have indicated potential inhibitory mechanisms against InhA and CYP121 enzymes, which are vital for Mycobacterium tuberculosis. nih.gov
Research into a range of commercially available phenothiazines has demonstrated their ability to inhibit Type II NADH:quinone oxidoreductase (Ndh), a key component of the respiratory chain in M. tuberculosis. nih.gov This inhibition is concentration-dependent, with IC50 values ranging from 10 to 160 μM for various derivatives. nih.gov The antagonistic relationship observed between phenothiazines and the frontline antitubercular drug isoniazid (B1672263) suggests a perturbation of the intracellular NADH/NAD+ balance. nih.gov
Table 1: Inhibitory Activity of Phenothiazine Derivatives Against Ndh
| Compound | IC50 (μM) against Mtb Ndh |
|---|---|
| Thioridazine | 10 |
| Trifluoperazine | >10 |
| Flupenthixol | 20 |
| Perphenazine | 40 |
| Fluphenazine | 60 |
| Chlorpromazine | 80 |
| Promethazine | 100 |
| Promazine | 160 |
| Data sourced from studies on recombinant Mtb Ndh. |
Neurobiological Activities and Central Nervous System Interactions (Excluding Dosage/Administration)
The neurobiological activities of phenothiazine derivatives are multifaceted, involving interactions with several key neurotransmitter systems and ion channels within the central nervous system.
A primary mechanism of action for many phenothiazine derivatives is the antagonism of dopamine receptors, particularly the D2 subtype. nih.govauburn.edunih.gov This antagonistic activity is a cornerstone of their use as antipsychotic agents. nih.gov The binding affinity of phenothiazine derivatives to D2 receptors can be influenced by their chemical structure, including substitutions on the phenothiazine ring and the nature of the side chain. nih.gov For instance, ring-hydroxylated and N-demethylated metabolites of various phenothiazine drugs retain significant potency for D2 receptor binding, ranging from 20% to 70% of the parent drug's affinity. nih.gov However, the ring sulphoxides of several phenothiazines are practically inactive in D2 receptor binding assays. nih.gov
Table 2: Relative Binding Affinities of Phenothiazine Metabolites to Dopamine D2 Receptors
| Compound | Relative Potency for D2 Receptor Binding (%) |
|---|---|
| Ring-hydroxylated metabolites | 20 - 70 |
| N-demethylated metabolites | 20 - 70 |
| Ring sulphoxides (most) | Inactive |
| Relative potency compared to the parent drug. |
Phenothiazine derivatives exhibit a broad spectrum of activity across various neurotransmitter systems. They are known to possess antagonistic properties at α1- and α2-adrenoceptors, with affinities for α2-adrenoceptors being 10-500 times lower than for α1-adrenoceptors and D2 receptors. nih.gov Similar to their D2 receptor interactions, ring-hydroxylated and N-demethylated metabolites of phenothiazines show considerable binding to α1-adrenoceptors. nih.gov
Many phenothiazine derivatives are potent antagonists of histamine (B1213489) H1 receptors. researchgate.netnih.gov This activity is comparable to their effects on muscarinic acetylcholine receptors, with some derivatives showing more specificity for H1 receptors. jst.go.jp The antagonism at H1 receptors is a key component of the antiallergic effects of certain phenothiazines. researchgate.net
The interaction of phenothiazine derivatives with the serotoninergic system has also been noted. Some derivatives demonstrate non-competitive antagonism against 5-HT (serotonin). jst.go.jp Interestingly, while some derivatives show undesirable serotonin (B10506) receptor binding, structural modifications can abolish this activity without compromising their efficacy in other areas, such as inhibiting M. tuberculosis. nih.gov
Table 3: Neurotransmitter Receptor Interactions of Phenothiazine Derivatives
| Receptor System | Interaction | Notable Findings |
|---|---|---|
| Adrenergic | Antagonism at α1 and α2 receptors | Significantly lower affinity for α2-adrenoceptors. |
| H1 Histaminergic | Potent antagonism | Some derivatives are more specific to H1 than muscarinic receptors. |
| Serotoninergic (5-HT) | Non-competitive antagonism | Structural modifications can eliminate serotonin receptor binding. |
Recent research has identified that phenothiazine derivatives can act as inhibitors of voltage-gated Kv1.3 channels in T lymphocytes. frontiersin.org These channels play a critical role in the activation and proliferation of T cells, which are key components of the immune system. The inhibition of Kv1.3 channels is being explored as a therapeutic strategy for T-cell-mediated autoimmune diseases. neurofit.comnih.govuniversityofcalifornia.edu By blocking these channels, phenothiazine derivatives can suppress the immune response, highlighting a potential application beyond their traditional use.
Phenothiazine derivatives have demonstrated significant neuroprotective properties in various experimental models. They have been shown to protect human neuroblastoma cells against oxidative stress induced by both external and mitochondrial free radicals. nih.govresearchgate.net The mechanisms underlying these effects are believed to involve the capture of free radicals and the promotion of antioxidant protein biosynthesis. nih.govresearchgate.net
In the context of neurodegenerative diseases, unsubstituted phenothiazine has been found to exert strong neuroprotection in Caenorhabditis elegans models of Parkinson's disease. nih.gov It was shown to protect against dopaminergic neurodegeneration caused by toxins like rotenone (B1679576) and MPP+. nih.gov This protection is observed at the cellular level and results in improved behavioral outcomes. nih.gov Notably, this neuroprotective effect appears to be independent of dopamine receptor modulation. nih.gov
Blood-Brain Barrier Permeability
The ability of a therapeutic agent to cross the Blood-Brain Barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Several molecular properties, including lipophilicity, molecular weight (MW), and topological polar surface area (TPSA), are known to significantly influence a compound's ability to diffuse across this barrier frontiersin.org. Generally, drugs with higher lipophilicity, lower molecular weight (typically under 400-600 Daltons), and a smaller polar surface area (ideally less than 90 Ų) exhibit greater permeability frontiersin.orgnih.gov.
Phenothiazine derivatives, due to their characteristic tricyclic aromatic structure, possess physicochemical properties that are often conducive to crossing the BBB . Their inherent lipophilicity allows them to interact favorably with the lipid bilayers of the endothelial cells that form the barrier nih.govnih.gov. Research into various phenothiazine compounds has demonstrated their potential to interact with and permeate the BBB. For instance, the phenothiazine derivative dixyrazine (B1217888) has been shown to protect the BBB from leakage during acute hypertension. Studies in rats indicated that dixyrazine likely achieves this by modifying the endothelial cell membrane, thereby protecting it from mechanical stress, rather than by altering blood pressure or protecting against osmotic stress nih.gov. This suggests a direct interaction between the phenothiazine structure and the cellular components of the BBB nih.gov. While direct experimental data on this compound is limited in the provided sources, the general characteristics of the phenothiazine class suggest a potential for CNS penetration.
Table 1: Key Molecular Properties Influencing Blood-Brain Barrier (BBB) Permeability
| Property | Favorable for Permeability | Rationale |
|---|---|---|
| Lipophilicity (logP) | High | Facilitates interaction with and diffusion across the lipid membranes of endothelial cells frontiersin.orgnih.gov. |
| Molecular Weight (MW) | Low (<400-600 Da) | Smaller molecules can more easily pass through the tight junctions and lipid spaces of the barrier nih.gov. |
| Polar Surface Area (PSA) | Low (<90 Ų) | A larger polar surface area increases the energy required to desolvate the molecule to enter the lipid membrane, thus hindering permeation frontiersin.orgmdpi.com. |
| Hydrogen Bond Donors/Acceptors | Low | A high number of hydrogen bonds increases water solubility and can impede crossing of the lipid-rich barrier nih.gov. |
Anti-Inflammatory and Immunosuppressive Properties
Phenothiazine and its derivatives have been investigated for a range of biological activities beyond their well-known antipsychotic effects, including anti-inflammatory properties researchgate.net. Oxidative stress is a key pathological process in a number of diseases, and compounds with antioxidant capabilities can mitigate inflammation nih.gov. Phenothiazine derivatives have demonstrated notable antioxidant activity, which is believed to contribute to their anti-inflammatory potential nih.gov.
A study investigating a novel series of phenothiazine derivatives demonstrated their in vitro anti-inflammatory activity using a protein denaturation method. Protein denaturation is a recognized cause of inflammation, and the ability of a compound to inhibit it serves as a useful metric for its anti-inflammatory potential. In this research, the synthesized derivatives were screened for their ability to prevent heat-induced albumin denaturation. The results indicated that the tested compounds exhibited significant anti-inflammatory effects, with one derivative in particular, designated 5C, showing a high percentage of inhibition across a concentration range of 200-1000 µg/ml researchgate.net. This activity suggests that the phenothiazine scaffold can be a valuable template for developing new anti-inflammatory agents.
Table 2: In-Vitro Anti-Inflammatory Activity of a Phenothiazine Derivative (Compound 5C) by Protein Denaturation Method
| Concentration (µg/ml) | % Inhibition of Denaturation |
|---|---|
| 200 | Significant Effect |
| 400 | Significant Effect |
| 600 | Significant Effect |
| 800 | Significant Effect |
| 1000 | Significant Effect |
Data derived from qualitative findings indicating significant effects across the tested range researchgate.net.
Drug Repurposing and Novel Therapeutic Applications
Drug repurposing, or repositioning, is a strategy that involves identifying new therapeutic uses for existing, approved drugs. This approach offers several advantages over traditional drug development, including established safety profiles, known pharmacokinetic properties, and potentially reduced development timelines and costs frontiersin.orgnih.gov. The phenothiazine class of compounds has become a significant focus of drug repurposing research due to their broad spectrum of biological activities, including potential anticancer and anti-infective properties frontiersin.orgnih.govmdpi.com.
The primary strategy in repurposing phenothiazines is to leverage their known ability to interact with multiple biological targets mdpi.com. For example, their amphiphilic nature allows them to modify cell membrane properties, disrupt lipid rafts, and alter calcium channels, all of which are relevant mechanisms in cancer therapy frontiersin.org. Researchers aim to exploit these existing characteristics for new indications like oncology, where phenothiazines have been shown to inhibit proliferation, disrupt the cell cycle, and induce apoptosis in cancer cells frontiersin.orgnih.gov.
However, this strategy is not without its challenges. A major hurdle is that the concentrations required to achieve efficacy in a new indication, such as an anticancer or antibacterial effect, may be higher than the doses used for their original psychiatric applications nih.gov. This can lead to toxicity issues, particularly cardiac toxicity, which has limited the use of some phenothiazines like thioridazine nih.govwikipedia.org. Other challenges include navigating intellectual property rights, financing and conducting new clinical trials to prove efficacy for the new use, and overcoming a lack of knowledge on regulatory requirements for repurposed drugs nih.gov.
A promising avenue for the application of repurposed phenothiazines is in combination therapies, where they can enhance the efficacy of other drugs or overcome resistance mechanisms nih.gov. Phenothiazines have been shown to act as efflux pump inhibitors (EPIs) in both bacteria and cancer cells nih.gov. Efflux pumps are proteins that actively transport therapeutic agents out of the cell, leading to multidrug resistance. By inhibiting these pumps, phenothiazines can restore or increase the sensitivity of resistant cells to conventional antibiotics or chemotherapy agents nih.gov.
For instance, studies have shown that:
Promethazine , a phenothiazine derivative, exhibited chemosensitizing activity in human breast cancer cell lines, modulating P-glycoprotein (P-gp) activity when combined with vincristine (B1662923) or doxorubicin nih.gov.
The combination of fluphenazine and simvastatin (B1681759) was found to enhance sensitivity to doxorubicin nih.gov.
In bacteria, chlorpromazine and prochlorperazine could inhibit the efflux of the antibiotic erythromycin, suggesting their potential use as resistance modifiers nih.gov.
Academic research plays a pivotal role in driving the exploration of drug repurposing for compounds like phenothiazines. University and institutional labs often conduct the foundational in vitro and in vivo studies that identify the novel biological activities of existing drugs nih.gov. One such academic endeavor focused on exploiting the phenothiazine antipsychotic trifluoperazine to develop more potent antitumor agents. This research led to the creation of a new derivative, referred to as A4, which demonstrated a significantly higher apoptosis-inducing activity in oral cancer cells compared to the parent compound nih.govresearchgate.net. The study detailed the compound's mechanisms, including the induction of autophagy and the production of reactive oxygen species, and confirmed its antitumor effects in xenograft tumor models nih.govresearchgate.net. This type of academic contribution is crucial for providing the proof-of-concept and mechanistic understanding needed to advance repurposed drug candidates toward clinical application.
Structure Activity Relationship Sar Studies
Influence of Substituents at the 10-Position (N-10)
Generally, the introduction of an alkylamino side chain at the N-10 position is crucial for many of the observed biological effects. if-pan.krakow.pl The type of amine within this side chain further refines the activity. For instance, phenothiazines can be categorized into aliphatic, piperidine (B6355638), and piperazine (B1678402) classes based on the N-10 side chain, with each class exhibiting distinct potency and side-effect profiles. firsthope.co.in Research has shown that for antipsychotic activity, the intensity can be ranked as piperazine group > piperidine group > aliphatic chain. if-pan.krakow.pl
While the N-10 side chain is important, some studies suggest that the activity of phenothiazines against cancer cells is more strongly dictated by the substituents on the phenothiazine (B1677639) ring itself rather than the nature of the side chain. researchgate.netif-pan.krakow.pl However, for activities like the reversal of multidrug resistance (MDR), compounds with tertiary amines in the side chain have been found to be more effective than those with secondary or primary amines. if-pan.krakow.plnih.gov
Interestingly, methyl substitution at the N-10 position has been shown to dramatically decrease activity in some contexts, such as the inhibition of lipid peroxidation, by nearly 100-fold. nih.gov This highlights the sensitivity of biological activity to even minor changes at this position.
Table 1: Influence of N-10 Substituents on Biological Activity
| N-10 Substituent Type | General Effect on Activity | Specific Examples/Context |
|---|---|---|
| Alkylamino Side Chain | Crucial for many biological effects. if-pan.krakow.pl | Essential for antipsychotic activity. firsthope.co.in |
| Piperazine Group | Strongest antipsychotic action. if-pan.krakow.pl Higher risk of extrapyramidal side effects. firsthope.co.in | Fluphenazine (B1673473), Trifluoperazine (B1681574). if-pan.krakow.pl |
| Piperidine Group | Moderate antipsychotic action. if-pan.krakow.pl Higher sedative effect. firsthope.co.in | Thioridazine (B1682328). brieflands.com |
| Aliphatic Chain | Weaker antipsychotic action compared to piperazine and piperidine. if-pan.krakow.pl | Chlorpromazine (B137089). brieflands.com |
| Tertiary Amine | Better anti-MDR agents. if-pan.krakow.plnih.gov | - |
| Methyl Group | Nearly 100-fold decrease in lipid peroxidation inhibition. nih.gov | - |
Influence of Substituents at other positions (e.g., C-2, C-3, C-7)
Substitutions on the phenothiazine ring system, particularly at the C-2 position, are critical in modulating the biological activity. slideshare.netpharmacy180.com The presence of an electron-withdrawing group at the C-2 position generally enhances the antipsychotic effects. slideshare.netslideshare.net The potency of these substituents in increasing antipsychotic activity follows the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl For instance, the presence of a trifluoromethyl group (-CF3) at C-2 is a key feature for potent neuroleptic activity. if-pan.krakow.pl
Specifically, for antipsychotic phenothiazines, the potency of substituents at different positions on the ring increases in the order of 1 < 4 < 3 < 2, with C-2 being the optimal position for neuroleptic activity. pharmacy180.com The potency of various groups at the C-2 position increases in the order of OH < H < CN < CH3 < Cl < CF3. pharmacy180.com However, disubstitution or trisubstitution on C-2 substituted drugs can be detrimental to potency. pharmacy180.com
In the context of anticancer and anti-multidrug resistance (MDR) activities, substitutions on the phenothiazine ring that increase hydrophobicity, such as -Cl and -CF3 groups, have been found to enhance these activities. nih.gov Conversely, hydrophilic groups like -OH tend to decrease potency. nih.gov The substituent at the 2-position, along with the length of the N-10 alkyl linker, plays a significant role in the antitumor effects of these compounds. researchgate.net
Role of Side Chain Nature and Length
The nature and length of the alkyl side chain attached to the N-10 position of the phenothiazine nucleus are critical determinants of its biological activity. brieflands.comresearchgate.net For antipsychotic activity, a three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amine is considered essential. firsthope.co.inslideshare.net Any deviation from this three-carbon bridge can significantly alter the pharmacological profile.
For instance, modifying the length of the alkyl bridge has been shown to influence the antiproliferative and anti-MDR (multidrug resistance) activities of phenothiazines. nih.gov Research indicates that compounds with a four-carbon bridge exhibit greater activity in inhibiting cellular proliferation and reversing MDR compared to those with a two- or three-carbon bridge. nih.gov Furthermore, the type of amine in the side chain also plays a role; piperazinyl amines were found to be more potent in these activities than noncyclic amino groups. nih.gov
The presence of a tertiary amine in the side chain is generally associated with maximum potency for neuroleptic activity, while primary and secondary amines are less potent. cutm.ac.in Specifically for anti-MDR activity, phenothiazines with a tertiary amine are more effective than their secondary or primary amine counterparts. if-pan.krakow.plnih.gov It has also been observed that the presence of a carbonyl substituent, either in the ring or the side chain, enhances the chemosensitizing activity of phenothiazines, but only when a secondary or tertiary amine is also present in the side chain. if-pan.krakow.pl
Table 2: Impact of Side Chain Characteristics on Phenothiazine Activity
| Side Chain Feature | Impact on Biological Activity | Supporting Evidence |
|---|---|---|
| Length | A three-carbon chain is optimal for antipsychotic activity. firsthope.co.inslideshare.net | A four-carbon bridge enhances antiproliferative and anti-MDR activity. nih.gov |
| Amine Type | Tertiary amines generally confer maximum potency. cutm.ac.in | Piperazinyl amines are more potent than noncyclic amines for antiproliferative and anti-MDR effects. nih.gov |
| Amine Substitution | Alkylation of the amino group with groups larger than a methyl group decreases antipsychotic activity. cutm.ac.in | - |
Impact of Tricyclic Ring Modifications (e.g., Benzo[α]phenothiazines, Azaphenothiazines)
Modifications to the core tricyclic ring of phenothiazines, such as the creation of benzo[α]phenothiazines and azaphenothiazines, have been a key strategy in developing derivatives with enhanced and diverse biological activities. brieflands.comif-pan.krakow.pl These modifications aim to improve the pharmacological properties for various applications, including anticancer, antimicrobial, and antiviral therapies. researchgate.net
The introduction of an additional benzene (B151609) ring to form benzo[α]phenothiazines has been shown to yield compounds with significant anticancer effects on various cell lines in vitro. if-pan.krakow.plnih.gov Similarly, the replacement of one or both benzene rings with nitrogen-containing heterocyclic rings, such as pyridine, results in azaphenothiazines. nih.gov These structural analogues have demonstrated a wide range of biological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities. nih.gov
Azaphenothiazines, which include various isomeric structures like pyridobenzothiazines and dipyridothiazines, have been the subject of extensive research. encyclopedia.pubresearchgate.net For example, 1-azaphenothiazines have shown antitumor activity. encyclopedia.pub The rationale behind these modifications is that changes in the conformation and electronic properties of the molecule can significantly impact its interaction with biological targets, drug distribution, and metabolism. nih.gov X-ray analysis has revealed that while typical phenothiazine and azaphenothiazine derivatives have a bent thiazine (B8601807) system, some tetracyclic derivatives can adopt a completely flat structure, which may have a profound effect on their biological properties. nih.gov
Correlation between Molecular Structure and Biological Activity
The biological activity of phenothiazine derivatives is fundamentally linked to their three-dimensional molecular structure. if-pan.krakow.pl These compounds are amphiphilic, meaning they possess both hydrophobic (the tricyclic ring system) and hydrophilic (the amino alkyl side chain) regions, allowing them to interact with biological membranes. brieflands.comif-pan.krakow.pl
A key aspect of their neuroleptic activity is the structural resemblance of the phenothiazine conformation to the neurotransmitter dopamine (B1211576). if-pan.krakow.pl This similarity is believed to enable them to act as antagonists at dopamine receptors, particularly the D2 subtype. if-pan.krakow.plniscpr.res.in The electronegative substituent at the C-2 position and the protonated amino group of the side chain can form a conformation that mimics dopamine, allowing for competitive antagonism at the receptor. slideshare.netnih.gov
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry and molecular modeling have become indispensable tools in understanding the structure-activity relationships (SAR) of phenothiazine derivatives. nih.govuniv-biskra.dz These methods allow for the prediction of molecular properties and behaviors, aiding in the rational design of new compounds with improved pharmacological profiles. nih.govuniv-biskra.dz
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. univ-biskra.dzresearchgate.net By analyzing various molecular descriptors, QSAR models can predict the activity of new, unsynthesized derivatives. researchgate.net These computational approaches have been applied to study the anti-MDR activity of phenothiazines, identifying key descriptors like LUMO energy, LogP, and molecular weight that correlate with cytotoxicity. researchgate.net
Molecular modeling also encompasses conformational analysis to understand the three-dimensional shape of phenothiazine molecules and how it influences their interaction with biological targets. univ-biskra.dz These computational insights are crucial for optimizing the design of phenothiazine-based drugs for a variety of therapeutic applications.
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand (in this case, a phenothiazine derivative) to a specific protein target. samipubco.comirjmets.com This method has been instrumental in elucidating the mechanism of action of phenothiazines at the molecular level.
For their antipsychotic effects, phenothiazine derivatives have been docked into the dopamine D2 receptor, revealing the specific interactions that lead to receptor blockade. niscpr.res.in These studies help to understand how different substituents on the phenothiazine scaffold influence binding affinity and, consequently, antipsychotic potency.
Molecular docking has also been employed to investigate the potential of phenothiazine derivatives for other therapeutic applications. For example, docking studies have been conducted on acetylcholinesterase (AChE), a key target in Alzheimer's disease, to explore the inhibitory activity of phenothiazine analogs. nih.gov Similarly, docking simulations have been used to understand the interactions between phenothiazines and bacterial efflux pumps, which is relevant to their ability to modulate antibiotic resistance. amazonaws.com The binding affinities and interaction patterns revealed by molecular docking provide valuable guidance for the design of new phenothiazine derivatives with enhanced activity against specific targets. nih.gov
Advanced Research in Materials Science and Optoelectronics
Application as Functional Materials in Organic Optoelectronicsbohrium.comrsc.org
Derivatives originating from the Phenothiazine-10-propionitrile structure are explored for their potential in a variety of organic optoelectronic applications. The phenothiazine (B1677639) core acts as a potent electron donor, a fundamental requirement for active materials in solar cells and light-emitting diodes. rsc.orgresearchgate.netresearchgate.net The ability to modify the N-10 position allows for the fine-tuning of properties such as solubility, energy levels, and charge transport characteristics, making these derivatives highly adaptable for different device architectures. rsc.orgmdpi.com
Table 1: Applications of N-10 Functionalized Phenothiazine Derivatives in Optoelectronics This table summarizes the role of phenothiazine derivatives functionalized at the N-10 position, a common synthetic route for which involves this compound, across various optoelectronic devices.
| Device Type | Role of Phenothiazine Derivative | Key Structural Features & Advantages | Reference |
|---|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Electron Donor in Organic Dyes | Strong electron donation; propionic acid group (from hydrolysis of nitrile) acts as an anchor to TiO₂ surface; non-planar structure suppresses aggregation. | rsc.orgresearchgate.netnih.gov |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Good alignment of HOMO energy levels with the perovskite valence band; forms stable interfaces, reducing defect states. | nih.govrsc.orgchemrxiv.org |
| Organic Solar Cells (OSCs) | Electron Donor Material | High hole mobility; broad absorption spectra when incorporated into D-A-D or D-π-A architectures. | mdpi.comrsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Host Material / Emitter | Low ionization potential for efficient hole injection; can be designed to exhibit thermally activated delayed fluorescence (TADF). | researchgate.netrsc.orgacs.org |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Good candidate for hole transport materials due to low ionization potentials and potential for high charge carrier mobility. | rsc.orgacs.org |
Phenothiazine-based molecules are extensively investigated as hole-transporting materials (HTMs) in PSCs, representing a cost-effective alternative to standard materials like spiro-OMeTAD. nih.gov The key to an efficient HTM is having a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. nih.govrsc.org Functionalization at the N-10 position allows for the tuning of these energy levels. chemrxiv.org Phenothiazine-based self-assembled monolayers (SAMs) have been developed to minimize losses at the buried interface in tin-based perovskite solar cells. researchgate.netrsc.org These SAMs can reduce defect state density and improve the energy level alignment, leading to devices with significantly enhanced power conversion efficiency and stability. rsc.orgrsc.org
In OSCs, which typically employ a bulk heterojunction (BHJ) structure, phenothiazine derivatives serve as the electron donor material mixed with an electron acceptor. rsc.org The N-10 position can be used to link the phenothiazine donor core to other parts of a complex molecule, such as in D–A–D–π–D configurations. rsc.org The introduction of different acceptor units linked to the phenothiazine core can alter the photophysical and electrochemical properties, leading to changes in the material's absorption spectrum and hole mobility. rsc.org Research has shown that phenothiazine-based small molecule donors can achieve high power conversion efficiencies and high open-circuit voltages in solution-processed BHJ solar cells. rsc.org
The phenothiazine moiety is an excellent building block for materials used in OLEDs due to its ability to lower the ionization potential, which facilitates hole injection from the anode. acs.org Phenothiazine derivatives have been used as hosts for phosphorescent emitters and as materials that exhibit thermally activated delayed fluorescence (TADF). researchgate.netrsc.org The non-planar structure of phenothiazine helps to prevent π-stacking and the formation of non-emissive excimers in the solid state, which is beneficial for maintaining high photoluminescence quantum yields. acs.org Polymers containing phenothiazine have demonstrated greenish-blue electroluminescence. acs.org Furthermore, oxidized phenothiazine derivatives, such as those containing a phenothiazine-5,5-dioxide unit, are being explored for their unique room temperature phosphorescence properties, opening pathways for their use in advanced OLED applications. rsc.org
OFETs are fundamental components of organic electronics, and their performance relies on the charge carrier mobility of the organic semiconductor used in the active channel. mdpi.comambeed.com The low ionization potentials (around 5.0–5.1 eV) of phenothiazine-based polymers make them excellent candidates for p-type (hole-transporting) semiconductor materials in OFETs. acs.org The ability to process these materials from solution at low cost is a significant advantage for large-area and flexible electronics. mdpi.com Conjugated polymers incorporating phenothiazine and fluorene (B118485) units have been synthesized and characterized, showing their potential as active layers in OFETs. acs.org
Redox Chemistry and Electrochemical Propertiesrsc.orgbohrium.comdtic.milmdpi.com
The redox chemistry of phenothiazine and its derivatives, including this compound, is central to their function in optoelectronic devices. The core phenothiazine structure can undergo a reversible one-electron oxidation to form a stable radical cation. researchgate.netasm.org This process is often described as an "outer-sphere" single-electron transfer. researchgate.netresearchgate.net
The electrochemical properties of these compounds are typically studied using techniques like cyclic voltammetry and differential pulse voltammetry. mdpi.comasm.org The oxidation of phenothiazines into their cation radicals can be monitored spectrophotometrically, as the radical species has a distinct absorption maximum around 514 nm. asm.orgresearchgate.net The formal redox potentials (E₀) of a series of phenothiazine derivatives have been measured to be in the range of 0.66 to 0.95 V. asm.org This tunable redox potential is a key feature, allowing for the deliberate design of molecules with specific energy levels (HOMO/LUMO) to match the requirements of a given optoelectronic device. mdpi.comnih.gov For instance, in DSSCs, the HOMO level of the dye must be sufficiently below the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient dye regeneration. mdpi.com
Table 2: Selected Electrochemical Data for Phenothiazine Derivatives This table presents key electrochemical parameters reported for the phenothiazine class of compounds, relevant to this compound.
| Parameter | Value / Range | Method / Condition | Significance | Reference |
|---|---|---|---|---|
| Oxidation Monitoring Wavelength (Cation Radical) | 514 nm | Spectrophotometry | Wavelength used to monitor the formation of the phenothiazine radical cation upon oxidation. | asm.orgresearchgate.net |
| Formal Redox Potential (E₀) | 0.66 V to 0.95 V | Differential Pulse Voltammetry (in pH 7 buffer) | Indicates the ease of oxidation; crucial for determining the HOMO energy level and ensuring proper energy alignment in devices. | asm.org |
| Ionization Potential (HOMO Level) | ~5.0–5.1 eV | Cyclic Voltammetry (for phenothiazine-based polymers) | Represents the energy required to remove an electron; a key parameter for hole-transporting and donor materials. | acs.org |
| Electron Transfer Mechanism | Single-electron transfer | Laccase-catalyzed oxidation studies | Confirms the formation of a stable radical cation, which is fundamental to the role of phenothiazine as an electron donor. | researchgate.netresearchgate.net |
An extensive search for scientific literature and data pertaining specifically to This compound was conducted to generate the requested article. The investigation aimed to find detailed research findings on its electrochemical and optical properties as outlined.
The search confirmed the chemical identity, synthesis, and basic physical properties of this compound, also known as 3-(10H-phenothiazin-10-yl)propanenitrile (CAS No. 1698-80-2). Synthesis is typically achieved through the cyanoethylation of 10H-phenothiazine. researchgate.netmdpi.com
However, despite a thorough search for advanced research data, specific experimental results for this compound could not be located in the available literature for the following mandated sections:
Integration into Hybrid Materials (e.g., Mesoporous Organosilica, Silica (B1680970) SBA-15)
The integration of phenothiazine derivatives, such as this compound, into ordered porous inorganic hosts like mesoporous organosilica and Silica SBA-15 has produced advanced hybrid materials with significant potential in optoelectronics and materials science. rsc.orgmdpi.com These materials combine the unique electronic and photophysical properties of the phenothiazine core with the high surface area, tunable pore size, and structural stability of silica frameworks. rsc.orgnanochemres.org The N-10 position of the phenothiazine ring system is a common site for functionalization, allowing for the attachment of side chains, like the propionitrile (B127096) group, which can then be used to anchor the molecule within the silica matrix. researchgate.net
The two primary strategies for incorporating phenothiazine moieties into these silica structures are post-synthesis grafting and direct co-condensation.
In the post-synthesis grafting method, the pre-synthesized mesoporous silica (e.g., SBA-15) is first activated to ensure the presence of reactive surface silanol (B1196071) (Si-OH) groups. scienceopen.commdpi.com Subsequently, a phenothiazine precursor, often modified with a trialkoxysilane group, is introduced and covalently bonded to the silica surface. nih.gov For instance, 10-phenylphenothiazine has been successfully anchored into SBA-15 by first functionalizing the silica with an aminopropyl group and then forming an amide bond with a carboxylated phenothiazine derivative. researchgate.net A similar strategy could be employed for this compound, potentially after hydrolysis of the nitrile to a carboxylic acid or reduction to an amine to facilitate covalent linkage.
The direct co-condensation method involves the simultaneous hydrolysis and condensation of a silica precursor, such as tetraethylorthosilicate (TEOS), and an organosilane-functionalized phenothiazine derivative in the presence of a structure-directing surfactant template (e.g., Pluronic P123 for SBA-15 or CTAB for MCM-41). nih.govmdpi.com This approach allows for the phenothiazine units to be homogeneously distributed throughout the material's framework rather than just on the surface. mdpi.com
The incorporation of phenothiazine derivatives into the silica matrix significantly alters the material's physical properties. Characterization using nitrogen adsorption/desorption measurements typically reveals a decrease in the Brunauer-Emmett-Teller (BET) surface area, pore volume, and average pore diameter upon functionalization, confirming the successful loading of the organic molecules within the mesopores. scienceopen.commdpi.com
Below are tables summarizing typical changes in the textural properties of SBA-15 silica after functionalization with organic molecules, which are analogous to what would be expected upon integration of this compound.
Table 1: Representative Textural Properties of Unmodified vs. Functionalized SBA-15 This table compiles representative data from various studies to illustrate the typical effect of functionalization on the physical properties of SBA-15.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Source |
| Pristine SBA-15 | 675 - 856 | 0.79 - 0.99 | 7.45 - 8.5 | scienceopen.comunirioja.es |
| Amine-Functionalized SBA-15 | 169 - 410 | 0.03 - 0.87 | 3.5 - 6.8 | scienceopen.commdpi.com |
| Phosphonate-Functionalized SBA-15 | 311 | 0.58 | 6.5 | rsc.org |
Table 2: Research Findings on Phenothiazine-Silica Hybrid Materials This table highlights key findings from research on immobilizing phenothiazine derivatives in mesoporous silica, demonstrating the resulting properties and characterization.
| Hybrid Material System | Synthesis Method | Key Findings | Characterization Techniques | Source |
| Phenothiazine-quaternary ammonium (B1175870) salts on SBA-15 and Periodic Mesoporous Organosilica (PMO) | Ion Exchange | Successful immobilization on sulfonate-functionalized silica. The resulting materials exhibit photo-induced formation of stable phenothiazine radical cations, leading to a color change to pink. | Solid-state NMR, IR, UV/Vis, Fluorescence Spectroscopy, EPR, Cyclic Voltammetry, N₂ Adsorption | rsc.org |
| 10-Phenylphenothiazine (PTH) in SBA-15, MSN, and MSU-2 | Post-synthesis grafting (amide bond formation) | PTH is immobilized inside the pores while maintaining its optical properties. The hybrid material (SBA-15-AP-PTH) showed high catalytic performance in degrading pollutants. | IR, Solid-state XRD, N₂ Adsorption, SEM, TEM | researchgate.net |
| (Oligo)phenothiazine in MCM-41 type silica | In-situ co-condensation | Produced powdery hybrid materials with covalently embedded phenothiazine electrophores. The materials possess a mesoporous structure and can be oxidized to form stable radical cations. | Combustion Analysis, N₂ Adsorption, UV/Vis Spectroscopy | mdpi.com |
These hybrid materials exhibit the reversible redox characteristics of the phenothiazine core. rsc.orgmdpi.com Solid-state cyclic voltammetry studies on phenothiazine-functionalized organosilica have confirmed the electrochemical activity of the immobilized electrophore. researchgate.netrsc.org Furthermore, upon irradiation with light, these materials can form stable phenothiazine radical cations, resulting in a distinct color change, a property known as photochromism. rsc.org This behavior makes them promising candidates for applications in sensors, electrochromic devices, and photocatalysis. researchgate.netrsc.org
Future Research Directions and Translational Prospects
Development of Novel Phenothiazine-10-propionitrile Derivatives with Enhanced Selectivity and Bioavailability
Future research will likely focus on the rational design and synthesis of novel derivatives of this compound to improve their pharmacological profiles. The core strategy involves molecular hybridization, where the phenothiazine (B1677639) scaffold is combined with other pharmacologically active moieties to create hybrid compounds with potentially enhanced efficacy and target selectivity. ekb.egsemanticscholar.org
One documented modification of 3-(phenothiazin-10-yl)-propionitrile involves a cycloaddition reaction with sodium azide (B81097) and ammonium (B1175870) chloride to synthesize a tetrazole derivative, which was subsequently evaluated for other biological activities. researchgate.net This demonstrates a viable pathway for derivatization. Further structural modifications could target the phenothiazine rings or the propionitrile (B127096) side chain. For instance, introducing different substituents on the aromatic rings can significantly influence the biological activity of the resulting compounds. scholarsresearchlibrary.com
Research into other phenothiazine derivatives has shown that creating hybrids, such as those with isoxazole, 1,2,3-triazole, or chalcone (B49325) moieties, can yield compounds with significant antiproliferative or antimicrobial activities. researchgate.netmdpi.com For example, phenothiazine-1,2,3-triazole hybrids have been identified as potent apoptosis inducers in cancer cells. researchgate.net Applying these synthetic strategies to the this compound backbone could lead to new chemical entities with improved bioavailability and a more selective mechanism of action, potentially reducing off-target effects. acs.org
Exploration of Synergistic Effects with Existing Therapeutic Agents
A significant area of translational research is the investigation of combination therapies to enhance treatment efficacy and overcome drug resistance. semanticscholar.org Phenothiazine derivatives have shown promise as candidates for such approaches, exhibiting synergistic effects when combined with conventional chemotherapeutic agents. brieflands.comsemanticscholar.org For instance, derivatives like thioridazine (B1682328) have demonstrated synergy with drugs such as carboplatin (B1684641), doxorubicin (B1662922), and cisplatin (B142131) in resistant breast and lung cancers. brieflands.com Other studies have noted that phenothiazine-doxorubicin hybrids can act synergistically against multidrug-resistant colon adenocarcinoma cells. semanticscholar.org
Future studies should explore the potential of this compound and its novel derivatives to act in concert with existing drugs. Research has shown that combining farnesyltransferase inhibitors (FTIs) with microtubule-targeting agents (MTIs) like paclitaxel (B517696) can result in enhanced cytotoxic effects in cancer cells. nih.gov Given that some phenothiazine derivatives inhibit targets like farnesyltransferase and tubulin, it is plausible that this compound-based compounds could be developed to potentiate the effects of taxanes or other anticancer drugs. nih.gov Such combination strategies could allow for lower doses of cytotoxic agents, potentially leading to reduced side effects and improved therapeutic outcomes. semanticscholar.org
Clinical Translation and Validation of Efficacy and Safety
The successful translation of a promising compound from the laboratory to clinical use is a complex, multi-stage process. While numerous phenothiazine derivatives have demonstrated significant cytotoxic or modulatory effects in preclinical in vitro studies against various cancer cell lines nih.govnih.govacs.org, the crucial next step is rigorous in vivo validation and, eventually, clinical trials.
Future research on this compound must include comprehensive preclinical assessments. This involves moving beyond cell-line-based assays to animal models to evaluate the compound's efficacy and pharmacokinetic profile in a whole-organism context. The use of vertebrate models, such as zebrafish, has been effective in assessing the toxicity and neuromodulatory activity of novel phenothiazine derivatives in vivo. nih.govnih.govacs.org Following promising results from animal studies, the compound would need to proceed to clinical trials to validate its efficacy and safety in humans. ontosight.ai Although some phenothiazines are established drugs, any new derivative must undergo this thorough validation to be approved for therapeutic use. plos.org
Investigations into Interactions with Novel Biological Targets
While phenothiazines are classically known as dopamine (B1211576) receptor antagonists ekb.egbrieflands.com, recent research has revealed their ability to interact with a multitude of other biological targets implicated in various diseases. ekb.eg This polypharmacology presents an opportunity to repurpose or develop phenothiazine derivatives for new therapeutic indications. plos.org
Future investigations should aim to identify and validate novel molecular targets for this compound and its analogs. In silico screening has identified cholinesterases as a common target for many phenothiazine derivatives. nih.govnih.govacs.org Other research has identified specific targets that are critical in cancer progression. For example, certain phenothiazine derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs. ekb.egnih.gov Others act as inhibitors of farnesyltransferase (FTase) or histone deacetylase 6 (HDAC6). ekb.egnih.gov Furthermore, phenothiazines can modulate key signaling pathways involved in tumor growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK1/2 pathways. brieflands.com A systematic screening of this compound against a panel of such targets could uncover novel mechanisms of action and expand its therapeutic potential.
| Potential Biological Target | Therapeutic Area | Reference |
| Tubulin Polymerization | Cancer | ekb.eg, nih.gov |
| Cholinesterases (AChE, BChE) | Alzheimer's Disease, Cancer | nih.gov, acs.org, nih.gov |
| Farnesyltransferase (FTase) | Cancer | nih.gov |
| Histone Deacetylase 6 (HDAC6) | Cancer | ekb.eg |
| PI3K/AKT/mTOR Pathway | Cancer | brieflands.com |
| Calmodulin (CaM) | Cancer | plos.org |
| Protein Phosphatase 2A (PP2A) | Cancer | plos.org |
Application in Targeted Drug Delivery Systems
The therapeutic efficacy of many promising compounds is often limited by poor solubility, suboptimal pharmacokinetics, or lack of specificity. preprints.org Advanced drug delivery systems, particularly those based on nanotechnology, offer a powerful strategy to overcome these limitations. nih.gov Researchers have successfully used nanocarriers like nanospheres and micelles to deliver phenothiazine derivatives for cancer therapy. preprints.orgnih.govresearchgate.netnih.gov
These nano-delivery systems offer numerous benefits, including improved drug solubility, the potential for prolonged drug release, and enhanced cellular uptake. preprints.orgnih.gov For instance, a study evaluating PLA-based nanospheres and micelles for delivering 5-methyl-12H-quino[3,4-b] ekb.egnih.govbenzothiazinium chlorides found that micelles demonstrated significantly higher drug-loading capacity and cytotoxic activity against cancer cells compared to nanospheres. nih.govresearchgate.net Another study highlighted the use of mesenchymal stem cells as biological carriers for phenothiazine derivatives, leveraging their natural tropism towards tumors for targeted delivery in photodynamic therapy. mdpi.com
Future work should investigate the encapsulation of this compound and its derivatives within such nanoparticle-based systems. This approach could enhance the compound's therapeutic index by increasing its concentration at the target site while minimizing systemic exposure. preprints.org
Advancements in Computational Drug Discovery and In Silico Screening
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast libraries of compounds and predict their biological activities. digitellinc.comirjmets.com In silico approaches are particularly valuable for prioritizing candidates for synthesis and experimental testing. acs.org
For this compound, computational tools can accelerate the development of new derivatives. Virtual screening of public databases using the phenothiazine scaffold can identify potential inhibitors for specific targets, such as trypanothione (B104310) reductase in parasites. digitellinc.com Software like SwissTargetPrediction can be used to identify likely biological targets based on the 2D and 3D similarity of a compound to a library of known ligands. acs.org
Furthermore, molecular docking simulations can predict the binding affinity and interaction patterns of novel derivatives with their target proteins, providing insights for structural optimization. nih.govacs.orgdigitellinc.com For example, docking studies have been used to analyze the interactions of phenothiazine derivatives with the active sites of acetylcholinesterase and butyrylcholinesterase. nih.govacs.org ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening using software can pre-emptively filter out compounds with unfavorable pharmacokinetic properties, such as those that violate Lipinski's rule of five. irjmets.com Integrating these computational strategies into the research pipeline will be crucial for the efficient discovery and development of next-generation drugs based on the this compound structure.
Q & A
Q. What experimental methods are used to determine the dihedral angle of phenothiazine-10-propionitrile?
The dihedral angle between the two o-phenylene rings (135.4°) is determined via X-ray crystallography. Key steps include:
- Growing single crystals suitable for diffraction.
- Collecting 3D structural data using MoKα or CuKα radiation.
- Refining the structure using full matrix least-squares methods to achieve an R-value of 0.077 .
- Validating bond lengths (e.g., average C–S bond: 1.76 Å) and angles (e.g., C–S–C angle: 97.8°) against crystallographic databases.
Q. How is this compound synthesized, and what structural analogs exist?
Synthesis typically involves propionitrile substitution at the N10 position of the phenothiazine core. Structural analogs include derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where ethynyl groups replace propionitrile. Characterization requires NMR, mass spectrometry, and elemental analysis to confirm purity and regioselectivity .
Q. What are the key metrics for reporting crystallographic data in publications?
- Space group and unit cell parameters (e.g., monoclinic P21/n, a = 5.785 Å, b = 15.427 Å).
- Refinement statistics (R-value, Z-score).
- Deposition of raw data in repositories like CCDC (e.g., reference code 2209381) .
- Avoid overusing abbreviations; define all symbols in table footnotes .
Advanced Research Questions
Q. How does crystal packing influence the conformation of this compound compared to its derivatives?
Despite similar substituents, crystal packing forces can alter molecular conformation. For example:
- Phenothiazine-10-propionic acid shares the same dihedral angle (135.4°) as the propionitrile derivative but exhibits distinct packing due to hydrogen-bonding interactions from the carboxylic acid group.
- Compare with cocrystal systems (e.g., indenyl-phenothiazine derivatives) to analyze π-π stacking or van der Waals effects .
Q. What methodological pitfalls lead to biased results in conformational studies?
- Poor allocation concealment : Inadequate randomization in comparative studies can exaggerate treatment effects by 30–41% (applies to polymorphism or solvent effect analyses) .
- Lack of blinding : Unblinded measurements in spectroscopic or diffraction studies may introduce confirmation bias.
- Incomplete reporting : Omitting negative data (e.g., failed crystallization attempts) reduces reproducibility .
Q. How can researchers resolve contradictions in reported dihedral angles for phenothiazine derivatives?
- Meta-analysis : Compare structural data across studies (e.g., CCDC entries) to identify trends or outliers.
- Computational validation : Use DFT calculations to predict angles and compare with experimental results.
- Control experimental conditions : Standardize temperature, solvent, and crystallization protocols to minimize variability .
Methodological Guidelines
Q. What statistical practices ensure rigor in reporting physicochemical data?
- Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., bond lengths ±0.01 Å).
- Use the metric system (e.g., Å, g/cm³) and avoid non-SI units .
- Specify statistical tests (e.g., p-values) when claiming "significance" for comparative analyses .
Q. How should researchers handle non-reproducible synthesis outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
